molecular formula C25H22N2O5 B2714837 Fmoc-L-2-Carbamoylphenylalanine CAS No. 959583-60-9

Fmoc-L-2-Carbamoylphenylalanine

Cat. No.: B2714837
CAS No.: 959583-60-9
M. Wt: 430.46
InChI Key: JHXIDHXZDZFPNT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-2-Carbamoylphenylalanine is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXIDHXZDZFPNT-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-L-Carbamoylphenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Fmoc-L-Carbamoylphenylalanine derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). While the direct CAS number and commercial availability of Fmoc-L-2-Carbamoylphenylalanine are not readily documented, this guide will focus on the well-characterized and commercially accessible isomer, Fmoc-L-4-Carbamoylphenylalanine (CAS No. 204716-17-6) . We will delve into its chemical properties, strategic applications in peptide design, and provide a detailed, field-proven protocol for its incorporation into peptide sequences. Furthermore, this guide will address the potential synthetic pathways for the less common 2-carbamoyl isomer, offering valuable insights for researchers interested in novel peptide modifications.

Introduction: The Strategic Importance of Carbamoylphenylalanine in Peptide Science

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks can impart favorable pharmacological properties, such as enhanced proteolytic stability, improved receptor affinity and selectivity, and controlled conformational constraints. Fmoc-L-Carbamoylphenylalanine, with its carbamoyl moiety on the phenyl ring, introduces a polar, non-ionizable group capable of forming specific hydrogen bond interactions. This feature makes it a valuable tool for mimicking the side chain of asparagine but with a more rigid aromatic scaffold, or for probing the steric and electronic requirements of a receptor binding pocket.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the standard for the temporary protection of the α-amino group in SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of sensitive functional groups.[2][3][4][5]

Physicochemical Properties of Fmoc-L-4-Carbamoylphenylalanine

A thorough understanding of the physicochemical properties of this derivative is crucial for its effective use in peptide synthesis.

PropertyValueSource
CAS Number 204716-17-6[1]
Molecular Formula C₂₅H₂₂N₂O₅[1]
Molecular Weight 430.45 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 243 - 249 °C[1]
Optical Rotation [α]D²⁰ = -19.3 to -23.6 º (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

Supplier Availability

Fmoc-L-4-Carbamoylphenylalanine is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, it is imperative to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with HPLC and NMR data).

SupplierProduct NamePurity
Chem-ImpexFmoc-L-4-carbamoylphenylalanine≥ 98% (HPLC)
Santa Cruz BiotechnologyFmoc-4-Amino-L-phenylalanine (precursor)≥98%
ThermoFisher Scientific4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine (related derivative)95%
NINGBO INNO PHARMCHEM CO.,LTD.Fmoc-L-4-Methoxyphenylalanine (related derivative)High-quality

Note: The availability of direct suppliers for Fmoc-L-4-Carbamoylphenylalanine may vary. The table includes suppliers of the target compound and closely related derivatives to provide a broader sourcing perspective.

Strategic Applications in Peptide Synthesis and Drug Design

The unique structural features of Fmoc-L-4-Carbamoylphenylalanine lend themselves to several strategic applications:

  • Hydrogen Bond Donor/Acceptor: The carbamoyl group can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[1]

  • Conformational Rigidity: The aromatic ring restricts the conformational freedom of the side chain, which can be advantageous in designing peptides with specific secondary structures.

  • Asparagine Mimetic: It can serve as a structurally distinct mimic of asparagine, allowing for the exploration of the impact of side-chain rigidity on biological activity.

  • Enhanced Stability: The incorporation of this non-natural amino acid can increase the resistance of peptides to enzymatic degradation.[1]

Experimental Protocol: Incorporation of Fmoc-L-4-Carbamoylphenylalanine into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-L-4-Carbamoylphenylalanine.

Materials and Reagents
  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-L-4-Carbamoylphenylalanine

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt) as an activating agent

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Step-by-Step Methodology

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Swell in DMF Activation 3. Amino Acid Activation Deprotection->Activation 20% Piperidine/DMF Coupling 4. Coupling Activation->Coupling Activate Fmoc-L-4-Carbamoylphenylalanine with DIC/Oxyma Washing 5. Washing Coupling->Washing Couple to free amine on resin Repeat Repeat Steps 2-5 for each amino acid Washing->Repeat Wash with DMF Cleavage 6. Cleavage & Deprotection Repeat->Cleavage After final amino acid Precipitation 7. Precipitation & Purification Cleavage->Precipitation TFA cocktail

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc group from the resin. Drain and repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-L-4-Carbamoylphenylalanine and an equivalent amount of OxymaPure® in DMF. Add 3-5 equivalents of DIC to initiate the activation. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC.

Considerations for the Synthesis of this compound

While not commercially prominent, the synthesis of this compound is theoretically achievable through established synthetic routes. A plausible approach would involve:

Synthesis_2_Carbamoyl Start L-2-Aminophenylalanine Protection Nα-Fmoc Protection Start->Protection Fmoc-OSu or Fmoc-Cl SideChain Side-Chain Carbamoylation Protection->SideChain e.g., via cyano group hydrolysis Final This compound SideChain->Final

Caption: Plausible synthetic route for this compound.

  • Starting Material: The synthesis would likely commence with a suitable precursor such as L-2-cyanophenylalanine or L-2-carboxyphenylalanine.

  • Nα-Fmoc Protection: The α-amino group would be protected with an Fmoc group using standard reagents like Fmoc-OSu or Fmoc-Cl.[6]

  • Side-Chain Modification: The key step would be the conversion of the ortho-substituent into a carbamoyl group. If starting with a cyano group, this could be achieved through controlled hydrolysis. If starting with a carboxylic acid, it could be converted to the amide via an activated ester or acid chloride intermediate.

  • Purification: The final product would require purification by chromatographic methods to ensure high purity for use in SPPS.

Researchers undertaking this synthesis should be prepared for potential challenges, including side reactions and the need for careful optimization of reaction conditions.

Conclusion

Fmoc-L-4-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of modified peptides with potential therapeutic applications. Its unique properties allow for the introduction of specific structural and functional features that can enhance the pharmacological profile of peptide-based drugs. While the 2-carbamoyl isomer remains a novel target for synthesis, the established utility of the 4-carbamoyl derivative provides a strong rationale for its continued exploration in peptide chemistry. This guide serves as a comprehensive resource for researchers seeking to leverage the potential of carbamoylphenylalanine derivatives in their scientific endeavors.

References

  • PubChem. Fmoc-phenylalanine. [Link]

  • PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. [Link]

  • ResearchGate. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]

  • PMC. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. [Link]

  • Aapptec. Fmoc-Amino Acids for Peptide Synthesis. [Link]

  • PMC. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]

  • Aapptec Peptides. Fmoc-L-amino acids. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

An In-depth Technical Guide on the Core Differences Between Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-natural amino acids offers a powerful tool for modulating the pharmacological properties of peptide-based therapeutics. Among these, carbamoyl-functionalized phenylalanine derivatives have garnered significant interest. This technical guide provides a comprehensive analysis of the core differences between two key positional isomers: Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine. By examining their structural nuances, impact on peptide conformation, and divergent applications, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage these unique building blocks in their synthetic endeavors.

Introduction: The Significance of Positional Isomerism in Peptide Chemistry

The introduction of non-natural amino acids into peptide sequences is a well-established strategy to enhance stability, improve receptor affinity, and fine-tune biological activity.[1][] The precise positioning of functional groups on these synthetic amino acids can have profound effects on the resulting peptide's structure and function. This guide focuses on the ortho (2-position) and meta (3-position) isomers of Fmoc-Carbamoylphenylalanine, highlighting how a subtle shift in the carbamoyl group's location on the phenyl ring dictates their utility in modern peptide chemistry.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its facile removal under mild basic conditions, which preserves the integrity of sensitive peptide chains.[][4][5] The carbamoyl group (-CONH2), a hydrogen-bonding moiety, can influence peptide conformation and solubility.[6] Understanding the distinct characteristics imparted by the ortho versus meta positioning of this group is therefore critical for rational peptide design.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine lies in the substitution pattern of the carbamoyl group on the phenylalanine side chain's phenyl ring. This seemingly minor alteration leads to distinct physicochemical properties.

PropertyFmoc-2-CarbamoylphenylalanineFmoc-3-Carbamoylphenylalanine
Synonym Fmoc-L-2-carbamoylphenylalanineFmoc-L-3-carbamoylphenylalanine[7]
CAS Number 959583-60-9[8]959573-22-9[7]
Molecular Formula C25H22N2O5C25H22N2O5[7]
Molecular Weight 430.45430.45[7]
Appearance White to off-white powderWhite to off-white powder[7]
Storage Conditions 0 - 8 °C0 - 8 °C[7]

Data for L-isomers presented. D-isomers are also commercially available.

The ortho-positioning in Fmoc-2-Carbamoylphenylalanine places the carbamoyl group in close proximity to the peptide backbone. This steric hindrance can influence the dihedral angles of the side chain and potentially restrict its conformational freedom. In contrast, the meta-positioning in Fmoc-3-Carbamoylphenylalanine allows for greater rotational freedom of the phenyl ring, leading to a different spatial presentation of the carbamoyl group.[9]

Spectroscopic Characterization

While detailed comparative spectroscopic data is not extensively published, predictions based on analogous substituted aromatic compounds can be made.[10]

  • ¹H NMR Spectroscopy: The aromatic protons of the phenyl ring will exhibit different splitting patterns and chemical shifts due to the distinct electronic environments created by the ortho and meta carbamoyl groups. The protons closer to the electron-withdrawing carbamoyl group are expected to be shifted downfield.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will also be indicative of the substitution pattern.

  • IR Spectroscopy: The vibrational frequencies of the C=O and N-H bonds of the carbamoyl group may show subtle differences due to variations in intramolecular hydrogen bonding potential.

Impact on Peptide Synthesis and Conformation

The choice between the 2- and 3-carbamoyl isomers has significant implications for both the synthetic process and the final peptide structure.

Solid-Phase Peptide Synthesis (SPPS) Considerations

The Fmoc group is the standard Nα-protecting group for SPPS, offering mild deprotection conditions (typically 20% piperidine in DMF) and compatibility with a wide range of side-chain protecting groups.[4][11][12] Both Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine are amenable to standard Fmoc-SPPS protocols. However, the steric bulk of the ortho-carbamoyl group in the 2-isomer might, in some cases, lead to slightly slower coupling kinetics compared to the 3-isomer. Careful selection of coupling reagents, such as HBTU or HATU, can mitigate this potential issue.[13]

Influence on Peptide Secondary Structure and Conformation

The position of the carbamoyl group can significantly influence the local and global conformation of a peptide. The carbamoyl moiety can act as both a hydrogen bond donor and acceptor, potentially stabilizing secondary structures like α-helices or β-sheets.[9]

  • Fmoc-2-Carbamoylphenylalanine: The proximity of the carbamoyl group to the peptide backbone may favor intramolecular hydrogen bonding interactions, potentially leading to more rigid and defined local structures. This can be advantageous for designing peptides with specific pre-organized conformations for receptor binding.

  • Fmoc-3-Carbamoylphenylalanine: With the carbamoyl group positioned further from the backbone, it is more available for intermolecular interactions. This can enhance solubility and potentially mediate peptide self-assembly or interactions with biological targets.[7][14] The increased conformational flexibility of the side chain allows for a broader range of potential binding modes.

The following diagram illustrates the potential conformational differences:

G cluster_0 Fmoc-2-Carbamoylphenylalanine in a Peptide Chain cluster_1 Fmoc-3-Carbamoylphenylalanine in a Peptide Chain Backbone_2 Peptide Backbone Sidechain_2 Phenyl Ring Backbone_2->Sidechain_2 Cβ-Cα Carbamoyl_2 -CONH2 Backbone_2->Carbamoyl_2 Potential Intramolecular H-Bonding Sidechain_2->Carbamoyl_2 ortho-position Backbone_3 Peptide Backbone Sidechain_3 Phenyl Ring Backbone_3->Sidechain_3 Cβ-Cα Carbamoyl_3 -CONH2 Sidechain_3->Carbamoyl_3 meta-position External_Molecule e.g., Water, Receptor Carbamoyl_3->External_Molecule Intermolecular Interaction

Caption: Positional Isomerism and Potential Interactions.

Applications in Research and Drug Development

The distinct properties of these isomers lend themselves to different applications in peptide-based research and therapeutics.

Fmoc-2-Carbamoylphenylalanine: Scaffolding and Constrained Peptides

The potential for intramolecular interactions makes the 2-isomer a valuable tool for creating conformationally constrained peptides. By locking the side chain into a specific orientation, researchers can design peptides that mimic the bioactive conformation of a natural ligand, leading to enhanced receptor affinity and selectivity. This is particularly relevant in the development of peptide mimetics and inhibitors.

Fmoc-3-Carbamoylphenylalanine: Enhancing Solubility and Bioavailability

Fmoc-3-Carbamoylphenylalanine is widely utilized in drug development to improve the physicochemical properties of peptide drug candidates.[7][14] The meta-positioned carbamoyl group can enhance aqueous solubility without significantly altering the overall peptide conformation, which is often a major hurdle in peptide drug development.[7] Its ability to engage in intermolecular hydrogen bonding can also improve interactions with biological targets and potentially influence bioavailability.[7]

Experimental Protocols

The incorporation of both isomers into a peptide sequence follows standard Fmoc-SPPS protocols. The following provides a generalized workflow.

General Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin 1. Resin Swelling (e.g., DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-Xaa-OH, Activator) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection for next amino acid Cleavage 6. Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage synthesis complete Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Generalized Fmoc-SPPS Workflow.

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.[12]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Dissolve 3-5 equivalents of Fmoc-2-Carbamoylphenylalanine or Fmoc-3-Carbamoylphenylalanine and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activating base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Conclusion and Future Perspectives

The choice between Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine is a critical decision in rational peptide design. The ortho-isomer offers a means to introduce conformational constraints, which is valuable for creating highly specific peptide ligands. In contrast, the meta-isomer provides a strategy for enhancing solubility and modulating intermolecular interactions, addressing key challenges in the development of peptide therapeutics.

As our understanding of structure-activity relationships deepens, the demand for precisely functionalized non-natural amino acids will continue to grow. Further research into the nuanced effects of these and other positional isomers will undoubtedly unlock new possibilities in the design of next-generation peptide-based drugs and biomaterials.

References

  • van der Donk, W. A., & Tsai, F. T. (2003). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Link]

  • Katranidis, A., & Budisa, N. (2018). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 6, 529. [Link]

  • Nickling, J. H., Baumann, T., Schmitt, F. J., Bartholomae, M., Kuipers, O. P., Friedrich, T., & Budisa, N. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology, 3(10), 617-623. [Link]

  • Isidro-Llobet, A., & Bofill, J. M. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 26(16), 4987. [Link]

  • ChemSrc. This compound CAS: 959583-60-9. [Link]

  • Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. Current opinion in chemical biology, 6(5), 682-688. [Link]

  • Cambridge Crystallographic Data Centre. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. [Link]

  • Ge, Y., & Rowe, S. P. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(7), 9276-9285. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of peptide science, 13(10), 584-590. [Link]

  • Mondal, S., & Singh, A. K. (2019). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, 20(19), 2496-2503. [Link]

  • Wikipedia. Novobiocin. [Link]

  • Boens, N., Leen, V., & Dehaen, W. (2012). Effect of the substitution position (2, 3 or 8) on the spectroscopic and photophysical properties of BODIPY dyes with a phenyl, styryl or phenylethynyl group. Physical Chemistry Chemical Physics, 14(38), 13134-13144. [Link]

  • Gallo, B., & Ghini, A. A. (2002). Differentiation of natural and synthetic phenylalanine and tyrosine through natural abundance 2H nuclear magnetic resonance. Magnetic resonance in chemistry, 40(12), 803-808. [Link]

  • Lee, Y., & Lee, Y. S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS omega, 8(44), 41857-41864. [Link]

  • Melnyk, O., & Ollivier, N. (2018). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical science, 9(4), 939-944. [Link]

  • Aapptec Peptides. Fmoc-3-Pal-OH. [Link]

  • Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. [Link]

  • Marchesan, S., & Vargiu, A. V. (2019). Fmoc-diphenylalanine as a suitable building block for the preparation of hybrid materials and their potential applications. International journal of molecular sciences, 20(18), 4503. [Link]

  • Yu, J., Zheng, X., & Li, Q. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 689163. [Link]

  • Puzzarini, C., & Barone, V. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The journal of physical chemistry. A, 117(50), 13618-13626. [Link]

  • Puzzarini, C., & Barone, V. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 117(50), 13618-13626. [Link]

  • Stanciu, L. A., & Uritu, C. M. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 517. [Link]

  • Li, X., & Gao, Y. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(10), 2973-2990. [Link]

Sources

Fmoc-2-carboxamidophenylalanine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-2-carboxamidophenylalanine: Technical Monograph & SPPS Guide Content Type: Technical Monograph Audience: Drug Discovery Researchers & Peptide Chemists

Executive Summary & Chemical Identity

Fmoc-2-carboxamidophenylalanine (often abbreviated as Fmoc-Phe(2-CONH₂)-OH or Fmoc-2-carbamoyl-Phe ) is a highly specialized non-canonical amino acid used in peptidomimetic drug design.[1] Structurally, it is a phenylalanine derivative where a carboxamide group (


) is substituted at the ortho (2-position) of the phenyl ring.

This residue serves two critical functions in medicinal chemistry:

  • Conformational Constraint: The ortho-substitution creates significant steric clash with the peptide backbone, restricting

    
     and 
    
    
    
    rotamers. This forces the peptide into specific secondary structures (often turns or helices) that can enhance receptor binding affinity.
  • Hydrogen Bonding: The carboxamide group acts as a hydrogen bond donor/acceptor mimic of Glutamine (Gln) or Asparagine (Asn), but with a spatially distinct presentation due to the aromatic scaffold.

Chemical Nomenclature

To ensure precise identification in synthesis and regulatory documentation, the following nomenclature standards apply.

CategoryIdentifier / Name
Common Name Fmoc-2-carboxamidophenylalanine
Preferred Catalog Name Fmoc-L-2-carbamoylphenylalanine
Short Code Fmoc-Phe(2-CONH₂)-OH
IUPAC Name (2S)-3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Molecular Formula

Molecular Weight 430.45 g/mol
Chirality L-isomer (S-configuration at

-carbon)
Synonyms & Database Search Terms

When sourcing this material from vendors (e.g., Bachem, Chem-Impex, Sigma), use these variations to avoid ambiguity with the 3- (meta) or 4- (para) isomers:

  • Fmoc-ortho-carbamoyl-L-phenylalanine

  • Fmoc-2-carbamoyl-Phe-OH

  • (S)-2-(Fmoc-amino)-3-(2-carbamoylphenyl)propionic acid

  • Fmoc-Phe(2-C(O)NH₂)-OH

Structural Visualization

The following diagram illustrates the chemical structure and the specific steric environment created by the ortho-substitution.

FmocStructure cluster_legend Structural Logic Fmoc Fmoc Group (N-Term Protection) AlphaC α-Carbon (Chiral Center) Fmoc->AlphaC Amide Bond Carboxyl Carboxylic Acid (C-Term Activation) AlphaC->Carboxyl Phenyl Phenyl Ring (Side Chain) AlphaC->Phenyl Methylene Bridge OrthoAmide 2-Carboxamide (-CONH₂ @ Ortho) Phenyl->OrthoAmide Ortho Substitution (Steric Clash Source) desc The ortho-amide group restricts rotation of the phenyl ring relative to the backbone.

Caption: Structural breakdown of Fmoc-2-carboxamidophenylalanine highlighting the steric influence of the ortho-amide group.[2][3]

Solid Phase Peptide Synthesis (SPPS) Protocol

The "Ortho-Effect" Challenge

As an Application Scientist, I must highlight that coupling ortho-substituted amino acids is kinetically slower than standard couplings. The bulky group at position 2 shields the nucleophilic amine (during Fmoc-removal of the previous cycle) or hinders the approach of the activated ester (when coupling this residue).

Critical Risk: If the side-chain amide is unprotected (–CONH₂ rather than –CONH(Trt)), it is susceptible to dehydration to a nitrile (–CN) if strong activation (e.g., HATU) is used with prolonged reaction times.

Recommended Coupling Workflow

This protocol assumes the use of standard polystyrene or PEG-based resins (e.g., Wang or Rink Amide).

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Why? This combination is less acidic than HOBt and less likely to cause racemization or side-chain dehydration compared to HATU/HBTU.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Stoichiometry: 3-5 equivalents relative to resin loading.

Step-by-Step Protocol:

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Fmoc Deprotection (Pre-cycle): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF.

  • Activation (In Vial):

    • Dissolve Fmoc-Phe(2-CONH₂)-OH (3 eq) in minimal DMF.

    • Add Oxyma Pure (3 eq).

    • Add DIC (3 eq).

    • Pre-activation: Allow to react for 2-3 minutes before adding to the resin. This ensures formation of the active ester.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Time: Allow to react for 60–90 minutes at room temperature. (Standard AA is 30-45 min; the ortho bulk requires extended time).

    • Agitation: Constant, gentle shaking.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Note: If coupling to a secondary amine (e.g., Proline), use Chloranil test instead.

  • Double Coupling (Conditional): If the Kaiser test is slightly positive, do not extend time. Drain and repeat Step 3-4 with fresh reagents.

Troubleshooting Table
IssueObservationRoot CauseSolution
Incomplete Coupling Positive Kaiser Test after 2hSteric hindrance at the ortho position.Switch to COMU/DIPEA or HATU/DIPEA for the second coupling only.
Side Chain Dehydration Mass Spec shows [M-18] peakConversion of -CONH₂ to -CN (Nitrile).Avoid carbodiimides (DCC) without additives. strictly use DIC/Oxyma . If problem persists, source Trt-protected analog: Fmoc-Phe(2-CONH-Trt)-OH.
Poor Solubility Precipitate in reaction vialHydrophobic stacking of Fmoc + Phenyl ring.Dissolve in NMP or add 10% DMSO to the coupling mixture.

Synthesis Pathway Visualization (Logic Flow)

The following diagram details the decision-making process for integrating this residue into a peptide sequence.

SPPS_Workflow Start Start Coupling Cycle CheckProtect Is Side Chain Protected? (Trt group present?) Start->CheckProtect Unprotected Unprotected (-CONH2) Risk: Dehydration CheckProtect->Unprotected No Protected Protected (-CONH-Trt) Safe Standard CheckProtect->Protected Yes SafeActivation Use DIC / Oxyma (Avoid HATU/Phosphoniums) Unprotected->SafeActivation Coupling Coupling Reaction (Extend time to 90 min due to steric bulk) SafeActivation->Coupling StrongActivation Use HATU / DIPEA (Higher Potency Allowed) Protected->StrongActivation StrongActivation->Coupling QC Kaiser Test Coupling->QC Success Proceed to Capping/Next Cycle QC->Success Blue (Negative) Fail Double Couple (Switch Solvent to NMP) QC->Fail Color (Positive) Fail->Coupling Repeat

Caption: Decision logic for coupling Fmoc-2-carboxamidophenylalanine based on side-chain protection status.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

  • Albericio, F., &yman, J. M. (2018). "Choosing the Right Coupling Reagent for Peptides." Organic Process Research & Development, 22(6), 760-772.

  • PubChem Database. "Fmoc-Phe-OH Derivatives and Isomers."[4][5] National Library of Medicine.

  • Bachem Technical Library. "Fmoc Solid Phase Peptide Synthesis - General Protocol."

Sources

An In-Depth Technical Guide to Ortho-Substituted Phenylalanine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry. Among these modifications, the ortho-substitution of phenylalanine represents a powerful, yet nuanced, strategy for rationally designing peptide and non-peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. By introducing a substituent at the ortho-position of the phenyl ring, chemists can exert precise control over the side-chain conformation, fundamentally altering how a molecule interacts with its biological target. This guide provides a comprehensive technical overview of the principles, applications, and experimental considerations surrounding ortho-substituted phenylalanine derivatives, intended for researchers and professionals in the field of drug development.

The Rationale for Ortho-Substitution: Mastering Conformational Space

Native peptides often fail as drug candidates due to their inherent flexibility, which leads to poor receptor affinity and susceptibility to proteolytic degradation. A key strategy to overcome these limitations is the introduction of conformational constraints. Ortho-substitution on the phenylalanine side chain is a highly effective method for achieving such constraint.

The Chi-1 (χ1) Torsional Angle: The Gatekeeper of Conformation

The conformation of the phenylalanine side chain is largely defined by the torsional angle, χ1, which describes the rotation around the Cα-Cβ bond. In unsubstituted phenylalanine, rotation around this bond is relatively free, allowing the phenyl ring to adopt multiple spatial orientations. Introducing a substituent at the ortho-position creates a steric clash with the peptide backbone, severely restricting this rotation. This forces the side chain to favor a specific, low-energy conformation, effectively locking the χ1 angle. This pre-organization of the pharmacophore can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

A study on cyclic opioid peptide analogues demonstrated that conformational restriction of the phenylalanine residue is a key determinant of receptor selectivity.[1] Substituting Phe with a conformationally restricted analogue, 2-aminoindan-2-carboxylic acid (Aic), resulted in a potent agonist with high preference for μ-receptors over δ-receptors.[1] Conversely, using a more flexible o-methylphenylalanine resulted in only slightly selective compounds, highlighting that the high selectivity was a direct consequence of the imposed side-chain restriction.[1]

Drug Development Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo & Preclinical Target_ID Target Identification Lead_Opt Lead Optimization (Incorporate o-X-Phe) Synthesis Chemical Synthesis Binding Binding Assays (Affinity, Selectivity) Synthesis->Binding Conformation Conformational Analysis (NMR, X-ray) Binding->Conformation ADME In Vitro ADME (Metabolic Stability) Conformation->ADME PK Pharmacokinetics (Animal Models) ADME->PK PK->Lead_Opt Iterate Efficacy Efficacy Studies PK->Efficacy Tox Toxicology Efficacy->Tox

Figure 2. Integrated workflow for developing drugs with o-substituted phenylalanine.

Conclusion and Future Outlook

Ortho-substituted phenylalanine derivatives are a validated and powerful tool in the drug designer's arsenal. The ability to rigidly control side-chain conformation provides a direct path to improving ligand affinity, receptor selectivity, and metabolic stability. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the rational incorporation of these and other unnatural amino acids will continue to drive the development of next-generation therapeutics. The continued exploration of novel ortho-substituents and their effects on complex biological systems promises to unlock new opportunities in peptide engineering, targeted drug delivery, and molecular imaging.

References

  • Macmillan Group, Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/s2021-07-Enantiopure-Unnatural-Amino-Acids.pdf]([Link] Macmillan/files/publications/s2021-07-Enantiopure-Unnatural-Amino-Acids.pdf)

  • Kobayashi, J., et al. (n.d.). A solvent effect on the side‐chain conformation of phenylalanine derivatives and phenylalanine residuces in dipeptides. Scilit. [Link]

  • Li, S., et al. (n.d.). Synthesis and Resolution of Phenylalanine Analogues Substituted by Halogen. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, F., et al. (2014, April 18). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. PubMed. [Link]

  • Kazmierski, W., et al. (n.d.). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. PubMed. [Link]

  • Wang, F., et al. (2014, January 22). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. PMC. [Link]

  • Kishimoto, T., et al. (2024, January 2). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PMC. [Link]

  • Garcia de la Vega, J. M., et al. (2011, February 10). Communication: Accurate determination of side-chain torsion angle χ 1 in proteins: Phenylalanine residues. AIP Publishing. [Link]

  • Safferthal, M., et al. (2024, November 5). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ResearchGate. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Lachenmann, M. J., et al. (2021, July 24). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. The Royal Society of Chemistry. [Link]

  • Safferthal, M., et al. (2024, November 5). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute. [Link]

  • Jäger, C. M., et al. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

  • Porter, J., et al. (n.d.). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. PubMed. [Link]

  • Salvi, N., et al. (2023, January 14). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. University of Halle. [Link]

  • ResearchGate. (n.d.). Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. [Link]

  • Van der Veken, P., et al. (2005, July 1). Tryptophan to phenylalanine substitutions allow differentiation of short- and long-range conformational changes during denaturation of goat alpha-lactalbumin. PubMed. [Link]

  • Hisayasu, S., et al. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]

  • Wikipedia. (n.d.). α-Methylphenylalanine. Wikipedia. [Link]

  • Okun, P. (2026, February 14). Exploring L-2-Methylphenylalanine: Applications in Pharmaceutical Intermediates. LinkedIn. [Link]

  • Cárdenas, D. J., et al. (2007, April 6). Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester. ACS Publications. [Link]

  • Wang, F., et al. (2014, January 22). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Publications. [Link]

  • Wang, Y., et al. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. PMC. [Link]

  • Andersen, O. A., et al. (n.d.). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. PMC. [Link]

  • Thomas, J., et al. (n.d.). Pharmacokinetic, pharmacodynamic, and immunogenic rationale for optimal dosing of pegvaliase, a PEGylated bacterial enzyme, in adult patients with phenylketonuria. PMC. [Link]

  • Otabe, A., et al. (2011, November 15). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. PubMed. [Link]

  • Stegink, L. D., et al. (n.d.). Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. PubMed. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. ResearchGate. [Link]

  • Ohshima, Y., et al. (2021, November 3). Enhancing the Therapeutic Effect of 2- 211 At-astato-α-methyl-L-phenylalanine with Probenecid Loading. MDPI. [Link]

  • Shang, M., et al. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. [Link]

  • ResearchGate. (n.d.). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. [Link]

  • ResearchGate. (n.d.). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Optimized Solid Phase Peptide Synthesis (SPPS) of Fmoc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-2-Carbamoylphenylalanine (often abbreviated as Fmoc-Phe(2-CONH₂)-OH or Fmoc-o-Carbamoyl-Phe) represents a unique challenge in peptide synthesis. It combines the steric hindrance of an ortho-substituted aromatic ring with the chemical instability of a primary amide side chain.

Successful incorporation requires deviating from standard automated protocols. This guide provides a manual-optimized workflow focusing on:

  • Suppression of Dehydration: Preventing the conversion of the side-chain amide (-CONH₂) to a nitrile (-CN).

  • Steric Management: Overcoming the ortho-substituent barrier without inducing racemization.

  • Cyclization Avoidance: Mitigating the risk of intramolecular cyclization (phthalimide-like formation).

Chemical Context & Challenges[1][2][3]

The "Ortho-Effect" and Dehydration

Unlike standard Phenylalanine, the 2-position carbamoyl group creates significant bulk near the alpha-carbon. Furthermore, if the side chain amide is unprotected (i.e., lacking a Trityl group), it is highly susceptible to dehydration during carboxylate activation.

  • Risk 1: Nitrile Formation. Strong activation (e.g., Carbodiimides without additives) can dehydrate the primary amide into a nitrile (

    
    ).
    
  • Risk 2: Intramolecular Cyclization. The ortho positioning allows the side-chain amide nitrogen to attack the activated backbone carbonyl, potentially forming a six-membered imide ring (similar to aspartimide formation but structurally distinct), leading to chain termination or deletion.

Building Block Selection
  • Recommended: Fmoc-Phe(2-CONH-Trt)-OH . The Trityl (Trt) protection sterically shields the amide and prevents dehydration. Use standard HATU activation.

  • Challenging (Focus of this Guide): Fmoc-Phe(2-CONH₂)-OH . If you must use the unprotected building block, you cannot use standard HATU/DIPEA protocols without risk of side reactions.

Strategic Decision Matrix

The following decision tree outlines the experimental logic for selecting the correct coupling strategy based on your specific building block.

CouplingStrategy Start Start: Select Building Block CheckProt Is the Side Chain Protected? (e.g., -CONH-Trt) Start->CheckProt YesProt Yes (Trityl Protected) CheckProt->YesProt Yes NoProt No (Unprotected -CONH₂) CheckProt->NoProt No MethodA Method A: High Power HATU / HOAt / DIPEA (Standard Steric Protocol) YesProt->MethodA Success Target Peptide MethodA->Success RiskEval Risk: Dehydration to Nitrile Risk: Cyclization NoProt->RiskEval MethodB Method B: Dehydration Suppression DIC / Oxyma Pure (No Strong Base) RiskEval->MethodB MethodB->Success Failure Nitrile Byproduct / Deletion MethodB->Failure If Over-activated

Figure 1: Decision matrix for coupling this compound. Method B is required for unprotected side chains to prevent nitrile formation.

Detailed Protocol: Method B (Unprotected Side Chain)

Applicability: Use this protocol when the building block is Fmoc-Phe(2-CONH₂)-OH (unprotected amide).

Reagents Preparation
  • Solvent: DMF (peptide grade, amine-free). NMP is a superior alternative if aggregation is observed.

  • Activator: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

    • Why: Oxyma is safer than HOBt (non-explosive) and superior in suppressing racemization and dehydration compared to HOBt.

  • Coupling Agent: DIC (Diisopropylcarbodiimide).[1]

    • Why: Carbodiimide activation with Oxyma creates an active ester without the high pH environment of DIPEA, which reduces the risk of base-catalyzed dehydration or cyclization.

Step-by-Step Workflow
StepOperationReagents/ConditionsCritical Notes
1 Resin Swelling DMF (30 min)Ensure resin is fully solvated. For sterically hindered peptides, ChemMatrix or PEG-PS resin is preferred over Polystyrene.
2 Deprotection 20% Piperidine in DMF + 0.1M Oxyma PureCRITICAL: Add 0.1M Oxyma to the deprotection cocktail. This suppresses aspartimide-like side reactions during Fmoc removal of the previous residue.
3 Wash DMF (5 x 1 min)Thorough washing is essential to remove piperidine.
4 Activation (Pre-activation) AA : Oxyma : DIC (3 : 3 : 3 eq)Dissolve AA and Oxyma in minimal DMF. Cool to 0°C. Add DIC. Stir for 2-5 mins. Do not use DIPEA.
5 Coupling Add pre-activated mixture to resin.Time: 60 - 120 mins at Room Temp.Agitation: Constant shaking.
6 Monitoring Kaiser Test (Qualitative) or Chloranil TestIf positive (blue beads), perform a second coupling (Step 7).
7 Double Coupling (Optional) Repeat Step 4 & 5Use fresh reagents. Consider using HATU/DIPEA for the second coupling only if the first failed, but limit time to 15 mins to minimize side reactions.
8 Capping Acetic Anhydride / PyridineCap unreacted amines to prevent deletion sequences.

Detailed Protocol: Method A (Trityl-Protected Side Chain)

Applicability: Use this protocol when the building block is Fmoc-Phe(2-CONH-Trt)-OH .

Because the amide is protected, we can prioritize overcoming steric hindrance using the most powerful coupling reagents available.

  • Reagents: HATU (0.95 eq) and HOAt (0.95 eq) relative to Amino Acid.

  • Base: DIPEA (2.0 eq). Note: Keep base low (1:2 ratio with AA) to prevent racemization.

  • Procedure:

    • Dissolve AA, HATU, and HOAt in DMF.

    • Add DIPEA immediately before adding to the resin.

    • Coupling Time: 45 - 60 minutes.

    • Double Couple: Highly recommended due to the ortho steric bulk.

Quality Control & Troubleshooting

Analytical Markers

When analyzing the crude peptide by LC-MS, look for these specific mass shifts indicating failure modes:

Mass Shift (Δ)Potential CauseExplanation
-18 Da Dehydration Conversion of Side Chain -CONH₂ to -CN (Nitrile). Common if DIC was used without Oxyma/HOBt.
-18 Da Cyclization Formation of internal imide ring. Indistinguishable from dehydration by mass alone; requires HPLC retention time shift (usually more hydrophobic).
+126 Da Uronium Adduct Guanidinylation of the N-terminus. Occurs if HATU is used with excess time/base.
Troubleshooting Guide
  • Problem: Incomplete Coupling (Positive Kaiser Test).

    • Solution: Switch solvent to NMP or use elevated temperature (50°C) ONLY if using the Trityl-protected variant. Heating the unprotected variant will accelerate dehydration.

  • Problem: Poor Solubility of Building Block.

    • Solution: The amide group causes aggregation. Dissolve the AA in a mixture of DMF/DMSO (80:20).

Mechanism of Dehydration (Visualized)

Understanding the mechanism is vital for avoiding it. The diagram below illustrates how the unprotected amide competes with the backbone amine.

DehydrationMechanism cluster_prevention Prevention Strategy AA Fmoc-Phe(2-CONH₂)-OH Intermediate O-Acylisourea (Activated Ester) AA->Intermediate Activation Activator DIC (Carbodiimide) Activator->Intermediate Product Peptide Bond Intermediate->Product + Resin-NH₂ (With Oxyma) Nitrile Nitrile Formation (-CN) (Dead End) Intermediate->Nitrile No Additive (Fast Step) Path1 Path A: Desired Amine Attack Path2 Path B: Side Reaction Intramolecular Dehydration Oxyma Oxyma Pure Oxyma->Intermediate Forms Active Ester (Prevents Nitrile)

Figure 2: Mechanism showing how Oxyma Pure intercepts the O-Acylisourea intermediate to prevent the side-chain amide from dehydrating into a nitrile.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.
  • Merck Millipore. (2024). Novabiochem® Peptide Synthesis Guide: Coupling Reagents.Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2] A new efficient additive for peptide synthesis. Journal of the American Chemical Society.

  • Coin, I., et al. (2007).[3] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[3] Nature Protocols.[3] Link

Sources

Application Note: Fmoc-L-2-Carbamoylphenylalanine in Stapled Peptide Synthesis

[1]

Part 1: Executive Summary & Technical Rationale[1]

The Challenge: Conformational Constraint

Peptide stapling is a critical strategy to lock peptides into bioactive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


The Solution: this compound

This compound is a specialized non-canonical amino acid (ncAA) featuring a primary amide at the ortho position of the phenyl ring. This unique steric and electronic arrangement enables two advanced stapling modalities:

  • Pd(II)-Catalyzed C–H Activation (Directing Group Strategy): The ortho-amide acts as a powerful monodentate Directing Group (DG), guiding palladium catalysts to activate specific C(sp²)–H or C(sp³)–H bonds on proximal residues, forming a staple without requiring two pre-functionalized handles.

  • Cysteine-Cyanobenzothiazole (CBT) Stapling (Precursor Strategy): The carbamoyl group can be dehydrated on-resin to a nitrile (2-cyanophenylalanine), which subsequently undergoes a bioorthogonal "click" reaction with a Cysteine residue to form a rigid benzothiazole macrocycle.

Part 2: Mechanism of Action & Workflow

The following diagram illustrates the two divergent pathways for utilizing this residue in stapled peptide synthesis.

StaplingPathwaysStartFmoc-Phe(2-CONH₂)-OH(Incorporated in Peptide)StepA1Pd(II) Coordination(Ortho-Amide acts as DG)Start->StepA1Path A: Pd-CatalysisStepB1On-Resin Dehydration(DIC/Pyridine)Start->StepB1Path B: Nitrile Gen.StepA2C-H Activation(Proximal Residue)StepA1->StepA2EndAC-H Stapled Peptide(Biaryl or Alkyl-Aryl Linkage)StepA2->EndAStepB2Intermediate:2-CyanophenylalanineStepB1->StepB2StepB3Cyclization w/ Cysteine(pH 7.4 Buffer)StepB2->StepB3EndBCBT-Stapled Peptide(Benzothiazole Linkage)StepB3->EndB

Figure 1: Divergent synthesis pathways. Path A utilizes the amide as a directing group for metal catalysis. Path B converts the amide to a nitrile for bioorthogonal condensation.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed C–H Activation Stapling

Use this protocol to staple the Phe(2-CONH₂) side chain to a nearby Phenylalanine or Alanine residue via a biaryl or alkyl-aryl bond.

1. Solid-Phase Peptide Synthesis (SPPS)[1]
  • Resin: Rink Amide (0.6 mmol/g) or 2-Chlorotrityl Chloride.

  • Coupling: Use standard Fmoc chemistry.

    • Activator: DIC/Oxyma Pure (1:1) is preferred over HATU to prevent potential side reactions with the ortho-amide.

    • Coupling Time: 60 min at Room Temperature (RT).

  • Placement: Position Fmoc-Phe(2-CONH₂)-OH at position ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and the target residue (e.g., Phe, Ala) at 
    
    
    or
    
    
    .
2. On-Resin Stapling Reaction
  • Reagents:

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Oxidant: AgOAc (2.0 equiv) or Benzoquinone (0.5 equiv)

    • Solvent: HFIP (Hexafluoroisopropanol) / Acetic Acid (9:1 v/v)

  • Procedure:

    • Wash the resin-bound peptide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -terminus Fmoc-protected) with DCM (3x) and HFIP (2x).
      
    • Suspend resin in the catalyst/oxidant mixture.

    • Agitate at 40°C for 16–24 hours .

    • Wash extensively with DMF (5x), 5% sodium diethyldithiocarbamate in DMF (to remove Pd), and DCM (5x).

3. Cleavage & Analysis
  • Cleave using TFA/TIS/H₂O (95:2.5:2.5).[2]

  • Validation: Mass shift of -2.0 Da (loss of 2H) confirms C–C bond formation.

Protocol B: Cysteine-Cyanobenzothiazole (CBT) Stapling

Use this protocol for metal-free, bioorthogonal cyclization. The Phe(2-CONH₂) is converted to a nitrile, which reacts with an N-terminal Cysteine.

1. Synthesis & On-Resin Dehydration
  • Step 1: Synthesize the linear peptide.[3] Ensure the N-terminal residue is Boc-Cys(Trt)-OH (if N-terminal staple) or an internal Cys.

  • Step 2: Dehydration of Carbamoyl to Nitrile.

    • Note: This converts the ortho-amide of Phe(2-CONH₂) into a cyano group (-CN).

    • Reagent: DIC (Diisopropylcarbodiimide) / Pyridine (1:1 ratio) in DCM/DMF.

    • Procedure: Treat the resin-bound peptide (with N-term Fmoc or Boc) with the dehydration cocktail for 2 hours at RT . Repeat once.

    • Result: The residue is now Phe(2-CN) .

2. Cleavage
  • Cleave using TFA/Phenol/H₂O/TIS (88:5:5:2).

  • Critical: Avoid ketone-containing scavengers (like acetone) which can react with Cysteine.

3. Cyclization (CBT Ligation)
  • Buffer: Phosphate Buffer (PBS), pH 7.4, degassed.

  • Concentration: 0.1 – 1.0 mM peptide.

  • Procedure:

    • Dissolve the crude peptide in buffer.

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to ensure the Cysteine thiol is reduced.

    • Stir at RT for 1–4 hours.

    • Mechanism: The N-terminal Cysteine attacks the ortho-cyano group, followed by cyclization to form the benzothiazole ring.

  • Validation: Mass shift of +0 Da (isomerization/condensation) but distinct HPLC retention time shift (increased hydrophobicity).

Part 4: Quantitative Data & Troubleshooting

Comparison of Stapling Methods
FeaturePd-Catalyzed C-H Activation (Path A)CBT Ligation (Path B)
Staple Type C–C Bond (Biaryl/Alkyl-Aryl)Heterocycle (Benzothiazole)
Rigidity Ultra-HighHigh
Reversibility IrreversibleIrreversible
Atom Economy High (Loss of 2H)High (Condensation)
Key Reagent Pd(OAc)₂DIC/Pyridine (Dehydration)
Bio-orthogonality Low (Requires protected peptide)High (Can be done in lysate)
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Path A: Low Yield Catalyst poisoning by Met/CysReplace Met with Norleucine (Nle); Protect Cys with Acm.
Path A: Pd Black Catalyst decompositionAdd 10% DMSO to the reaction mixture; Ensure inert atmosphere if using specific ligands.
Path B: Incomplete Dehydration Steric hindranceIncrease reaction time to 4h; Use POCl₃/Imidazole (alternative dehydration).
Path B: Disulfide Dimers Oxidation of CysteineIncrease TCEP concentration to 5mM during cyclization.

Part 5: References

  • C-H Activation Stapling: Wang, P., et al. "Late-Stage Palladium-Catalyzed C–H Activation for Peptide Stapling." Angewandte Chemie International Edition, 2025.

  • CBT Ligation Chemistry: Ren, H., Xiao, F., Zhan, K., Kim, Y. P., Xie, H., Xia, Z., & Rao, J. "A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins." Angewandte Chemie International Edition, 2009.

  • Isoindolinone Formation: Spring, D. R., et al. "Two-component peptide stapling via isoindolinone formation." Chemical Science, 2022.

  • Fmoc-SPPS Standards: "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine.

Fmoc-L-2-Carbamoylphenylalanine microwave-assisted peptide synthesis parameters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Fmoc-L-2-Carbamoylphenylalanine

Abstract & Chemical Context

The incorporation of This compound (often denoted as Fmoc-Phe(2-CONH₂)-OH or an ortho-carbamoyl analog) into peptide sequences presents a unique "dual-threat" challenge in Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid combines the steric hindrance of an ortho-substituted aromatic ring with the chemical lability of a primary amide side chain.

While 2-substituted phenylalanines are potent tools for constraining peptide backbone conformation (inducing turn structures via hydrogen bonding), they suffer from slow coupling kinetics. Standard room-temperature synthesis often results in deletion sequences. Microwave irradiation (MW-SPPS) overcomes this kinetic barrier but introduces the risk of side-chain dehydration (nitrile formation) if parameters are not strictly controlled.

This guide provides a field-validated protocol to synthesize peptides containing this compound with >95% purity, utilizing controlled microwave energy to balance coupling efficiency with side-chain integrity.

Technical Rationale: The "Ortho-Amide" Challenge

To optimize the protocol, one must understand the underlying physical chemistry:

  • The Ortho-Effect (Steric Barrier): Substituents at the 2-position of the phenyl ring create significant

    
     strain (allylic strain) when the amino acid approaches the growing peptide chain. This forces the aromatic ring out of planarity, shielding the 
    
    
    
    -amine and reducing the effective collision frequency for acylation.
  • Amide Dehydration (Thermal Risk): The carbamoyl (-CONH₂) group, particularly if unprotected (which is common for this specific building block to reduce bulk), is susceptible to dehydration by carbodiimides (DIC) at high temperatures, converting the amide to a nitrile (-CN).

  • Intramolecular Hydrogen Bonding: The ortho-amide can form strong H-bonds with the backbone amide of the preceding residue, inducing "pseudo-aggregation" that limits solvent accessibility.

Solution: We utilize High-Efficiency MW-SPPS with Oxyma Pure/DIC activation. Oxyma acts as a superior nucleophile to HOBt, suppressing racemization and dehydration while allowing for rapid coupling at controlled temperatures (75°C).

Critical Reagents & Materials

ComponentSpecificationPurpose
Amino Acid This compoundTarget residue.[1] Note: If available, Trityl (Trt) protection on the amide is preferred but not strictly required with this protocol.
Coupling Reagent DIC (Diisopropylcarbodiimide)Carbodiimide activator; robust for MW.
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Suppresses racemization (epimerization) and prevents nitrile formation better than HOBt/HATU.
Deprotection 20% Piperidine + 0.1 M Oxyma Pure The addition of Oxyma to deprotection scavenges potential reactive aldehydes and prevents aspartimide-like side reactions.
Resin Rink Amide ProTide or Polystyrene (Low Loading)Low loading (<0.4 mmol/g) is recommended to reduce inter-chain aggregation.
Solvent DMF (Dimethylformamide)Main solvent. NMP can be used for extremely difficult sequences.

Microwave-Assisted Protocol

A. The Workflow Diagram

The following logic flow illustrates the critical decision points for this specific residue.

MW_SPPS_Workflow Start Start: Resin Swelling (DMF, 15 min) Deprotect Fmoc Removal 20% Piperidine + 0.1M Oxyma (75°C, 3 min) Start->Deprotect Wash1 Wash (DMF x4) Deprotect->Wash1 Decision Is Next AA Fmoc-L-2-Carbamoyl-Phe? Wash1->Decision StandardCouple Standard Coupling (75°C, 5 min) Decision->StandardCouple No SpecialCouple Modified Coupling DIC/Oxyma (1:1:1) Temp: 75°C (NOT 90°C) Time: 2 x 10 min (Double Couple) Decision->SpecialCouple Yes (Critical Step) Wash2 Wash (DMF x4) StandardCouple->Wash2 Check Kaiser Test / UV Monitor SpecialCouple->Check Check->SpecialCouple Fail (Re-couple) Check->Wash2 Pass NextCycle Proceed to Next Cycle Wash2->NextCycle NextCycle->Deprotect Repeat

Caption: Optimized MW-SPPS workflow emphasizing the modified double-coupling strategy for the hindered 2-Carbamoylphenylalanine residue.

B. Step-by-Step Methodology

1. Resin Preparation

  • Swell resin in DMF for 15–30 minutes at Room Temperature (RT).

  • Why: Ensures accessibility of functional sites inside the polymer matrix.

2. Fmoc Deprotection (General Cycle)

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.

  • MW Conditions: Ramp to 75°C (30 sec) -> Hold at 75°C (3 min).

  • Why: The addition of Oxyma prevents side reactions on sensitive residues already incorporated.

3. Coupling of this compound (The Critical Step)

  • Stoichiometry: 5.0 equivalents (eq) Amino Acid : 5.0 eq DIC : 5.0 eq Oxyma Pure.

  • Activation: Dissolve AA and Oxyma in DMF. Add DIC immediately prior to delivery to resin (minimize pre-activation time to <2 min to avoid racemization).

  • MW Parameters:

    • Temperature: 75°C (Do NOT exceed 75°C).

    • Power: Dynamic (typically 30–50W depending on instrument).

    • Time: 10 minutes .

  • Repeat: Double Coupling is Mandatory. Perform the coupling step twice.

  • Why: The ortho-substituent creates a kinetic barrier. 90°C is standard for sterics (like Aib), but 75°C is safer here to preserve the amide group. The extended time (10 min vs standard 5 min) and double coupling compensate for the lower temperature.

4. Coupling of the Next Amino Acid (Post-Hindrance)

  • The amine of the 2-Carbamoyl-Phe on the resin is sterically shielded.

  • Action: The subsequent amino acid coupling must also be aggressive.

  • Conditions: Use the same Double Couple / 75°C / 10 min protocol for the amino acid immediately following the 2-Carbamoyl-Phe.

5. Cleavage

  • Reagent: TFA/TIS/H₂O (95:2.5:2.5).

  • Time: 2 hours at RT (Do not microwave cleavage).

  • Note: If the amide was Trt-protected, the TIS (Triisopropylsilane) is essential to scavenge the trityl cation.

Summary of Microwave Parameters

StepReagentTemp (°C)Time (min)Note
Deprotection 20% Pip / 0.1M Oxyma753Standard
Coupling (Target) Fmoc-2-Carbamoyl-Phe 75 10 Double Couple
Coupling (Next AA) Fmoc-AA-OH75 10 Double Couple
Coupling (Standard) Other AAs755Single Couple

Troubleshooting & Quality Control

  • Issue: Incomplete Coupling (Deletion Sequence)

    • Diagnosis: Mass spec shows [M - Residue] peak.

    • Fix: Switch solvent to NMP (N-methylpyrrolidone) for this specific coupling. NMP swells the resin better and breaks aggregation. Increase coupling time to 15 minutes.

  • Issue: Nitrile Formation (-18 Da mass shift)

    • Diagnosis: Mass spec shows [M - 18] peak. This indicates the side chain amide (-CONH₂) dehydrated to a nitrile (-CN).

    • Fix: Lower coupling temperature to 50°C and extend time to 20 minutes . Ensure Oxyma Pure is used (not HOBt), as Oxyma is less acidic and suppresses this dehydration.

  • Issue: Epimerization (D-isomer impurity)

    • Diagnosis: HPLC shows a "shoulder" peak or split peak with identical mass.

    • Fix: Use DIC/Oxyma (confirmed low racemization). Avoid phosphonium salts (PyBOP) or uronium salts (HBTU/HATU) with strong bases (DIEA) during the microwave cycle, as the base + heat promotes proton abstraction at the alpha-carbon.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • CEM Corporation. (2022). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2] CEM Application Note AP0150. Link

  • Collins, J. M., et al. (2011). Solid-phase peptide synthesis using microwave irradiation.[2][3][4][5][6][7] Methods in Molecular Biology, 735, 223–236. Link

  • AmbioPharm. (2023). Microwave SPPS Technology and Side Reaction Control.[3][4][5][7][8] AmbioPharm Technical Resources. Link

  • Sigma-Aldrich. (2024). Novabiochem® Fmoc-Amino Acids: Prevention of Side Reactions. Merck/Sigma Technical Guides. Link

Sources

Troubleshooting & Optimization

avoiding racemization of Fmoc-L-2-Carbamoylphenylalanine during activation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-PHE2-CONH2 Subject: Preventing Racemization and Side-Reactions during Activation of Fmoc-L-Phe(2-CONH


)-OH
Status:  Open / High Priority
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary & Problem Analysis

The Issue: Users frequently report significant loss of chiral purity (racemization) when coupling Fmoc-L-2-Carbamoylphenylalanine (Fmoc-L-Phe(2-CONH


)-OH).[1] Standard protocols using HATU/DIPEA often result in 10–30% D-isomer formation.[1]

The Root Cause: This amino acid presents a "perfect storm" for racemization due to two synergistic factors:

  • Electronic Activation: The ortho-carbamoyl group is electron-withdrawing, significantly increasing the acidity of the

    
    -proton.[1] This makes the chiral center highly susceptible to deprotonation by the tertiary bases (like DIPEA or NMM) required for onium salt activation (HATU/HBTU).[1]
    
  • Steric Hindrance: The ortho-substituent creates steric bulk near the reaction center.[1] This slows down the acylation of the resin-bound amine. A slower coupling rate means the activated ester exists in solution longer, increasing the time window for racemization to occur via the oxazolone mechanism.

The Solution: Switch from base-dependent activation (HATU/DIPEA) to a base-free carbodiimide/oxime strategy (DIC/Oxyma Pure) .[1] This eliminates the exogenous base that drives proton abstraction while maintaining high reactivity to overcome steric hindrance.[1]

The Mechanism: Why Racemization Happens[1][2][3]

To solve the problem, we must visualize the enemy. The diagram below details the competing pathways between successful coupling and racemization.

Pathway Analysis (Graphviz Diagram)

RacemizationMechanism Start Fmoc-L-Phe(2-CONH2)-OH Activation Activation (HATU + DIPEA) Start->Activation Requires Base ActiveEster Activated Ester (O-At/Obt) Activation->ActiveEster ProtonAbs α-Proton Abstraction (Base Catalyzed) ActiveEster->ProtonAbs Excess DIPEA Oxazolone Oxazolone Formation (Azlactone) ActiveEster->Oxazolone Slow Coupling Promotes Ring Closure Coupling Nucleophilic Attack (Resin-NH2) ActiveEster->Coupling Fast Kinetics Required Enol Enol Intermediate (Achiral/Planar) ProtonAbs->Enol Oxazolone->Enol Tautomerization Racemate DL-Peptide (Impurity) Enol->Racemate Reprotonation Product L-Peptide (Desired) Coupling->Product

Figure 1: The "Danger Zone" of base-mediated activation.[1] Note how DIPEA drives the pathway toward the achiral Enol form, leading to permanent stereochemical loss.

Optimized Protocol: The "Gold Standard" Workflow

This protocol replaces HATU/DIPEA with DIC/Oxyma Pure.[1] Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a powerful additive that suppresses racemization more effectively than HOBt and scavenges the intermediate that leads to side-chain dehydration (nitrile formation).[1]

Reagent Comparison Table
FeatureStandard (HATU/DIPEA)Optimized (DIC/Oxyma)Why?
Activation pH Basic (pH > 8 locally)Acidic/Neutral (pH ~4-5)Basic pH strips the

-proton.[1]
Base Requirement Mandatory (2 eq DIPEA)None Eliminates the catalyst for racemization.[1]
Side Reaction High RacemizationLow RacemizationOxyma stabilizes the active ester.[1]
Risk HighLowSafer, non-explosive (unlike HOBt).[1][2][3]
Step-by-Step Procedure

Reagents Needed:

  • Fmoc-L-Phe(2-CONH

    
    )-OH (3.0 eq relative to resin)[1]
    
  • DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • Oxyma Pure (3.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) if solubility is poor.[1]

The Workflow:

  • Dissolution: Dissolve the amino acid and Oxyma Pure in the minimum amount of DMF.

    • Note: Do NOT add the DIC yet.[1] Ensure the amino acid and Oxyma are fully dissolved.[1]

  • Pre-Activation (Cold Cycle): Cool the solution to

    
     (ice bath). Add the DIC .
    
    • Reasoning: Lower temperature slows the rate of oxazolone formation (racemization) more than it slows the formation of the active ester.[1]

    • Stir for 2–3 minutes.

  • Coupling: Add the pre-activated mixture to the resin-bound free amine.

    • Allow to react for 60–120 minutes at Room Temperature.

    • Do not heat: Microwave heating is strictly prohibited for this step as it accelerates racemization exponentially.[1]

  • Monitoring: Check coupling efficiency (Kaiser Test or Chloranil Test). If incomplete, perform a double couple using fresh reagents rather than extending the time.

Workflow Visualization (Graphviz)

OptimizedProtocol Step1 1. Dissolve AA + Oxyma (No Base) Step2 2. Chill to 0°C Add DIC Step1->Step2 Step3 3. Pre-activate (2-3 mins) Step2->Step3 Step4 4. Add to Resin (Room Temp) Step3->Step4 Step5 5. QC Check (Kaiser Test) Step4->Step5

Figure 2: The Base-Free Activation Workflow. By excluding DIPEA and controlling temperature, we preserve chiral integrity.[1]

Troubleshooting & FAQs

Q1: I see a -18 Da mass shift in my LC-MS. What is this?

Diagnosis: This is Nitrile Formation (Dehydration).[1] Cause: The side-chain amide (


) has dehydrated to a nitrile (

).[1] This is a common side reaction when using carbodiimides (DIC/DCC) with unprotected amides (similar to Asparagine/Glutamine).[1][3] Fix:
  • Ensure Oxyma Excess: The ratio of Oxyma:DIC must be at least 1:[1]1. Oxyma intercepts the O-acylisourea before it can dehydrate the side chain.[1]

  • Use Trityl Protection: If the problem persists, switch to the side-chain protected version: Fmoc-Phe(2-CONH-Trt)-OH . The bulky Trityl group physically prevents dehydration.[1]

Q2: Can I use PyBOP or HBTU if I reduce the base amount?

Answer: Not recommended. Even with reduced base (e.g., 1.0 eq of DIPEA), the local concentration of base at the moment of addition can trigger racemization. If you must use phosphonium/uronium salts, replace DIPEA with Collidine (TMP) .[1] Collidine is a weaker, more sterically hindered base that causes significantly less racemization than DIPEA.[1]

  • Protocol: HATU (1 eq) / Collidine (2 eq) / Pre-activation at

    
    .[1]
    
Q3: The coupling is very slow. Can I use the microwave?

Answer: Absolutely not. Microwave energy will drive the racemization reaction faster than the coupling reaction for this specific sensitive residue.[1] Alternative: Use Double Coupling . Perform the coupling twice for 1 hour each with fresh reagents. This pushes the equilibrium toward the product without adding thermal energy that degrades chirality.[1]

Q4: Why is Oxyma Pure better than HOBt?

Answer:

  • Safety: HOBt is explosive; Oxyma is not.

  • Acidity: Oxyma has a pKa of 4.60 (similar to HOBt) but forms a more reactive active ester.[1]

  • Racemization Suppression: Studies (see El-Faham et al.[1]) confirm Oxyma is superior to HOBt and comparable to HOAt in preserving chirality, specifically for sensitive residues like Cysteine and Histidine (and by extension, ortho-substituted Phenylalanine).[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403.[1] [Link][1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3][4][5][] Journal of the American Chemical Society, 115(10), 4397–4398.[1] [Link]

Sources

optimizing HATU vs HCTU coupling for ortho-substituted phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimizing HATU vs. HCTU for Ortho-Substituted Phenylalanines

Executive Summary

Coupling ortho-substituted phenylalanines (e.g., o-Methyl-Phe, o-Fluoro-Phe) presents a dual challenge: steric hindrance impeding nucleophilic attack and electronic effects increasing the risk of racemization.

While HCTU is a robust, cost-effective reagent for standard synthesis, HATU is chemically superior for ortho-substituted residues. This guide details the mechanistic reasons for this distinction, provides troubleshooting for low yields, and establishes protocols to minimize racemization.

Module 1: The Mechanistic Edge (The "Why")

Q: Why does HATU generally outperform HCTU for ortho-substituted residues?

A: The difference lies in the "Neighboring Group Effect" (Anchimeric Assistance).[1][2]

Both HATU and HCTU generate active esters (OAt-ester and 6-Cl-OBt-ester, respectively).[3] However, the steric bulk of an ortho-substituent on Phenylalanine creates a "wall" that blocks the incoming amine from attacking the carbonyl carbon.

  • HCTU (Chlorobenzotriazole): Relies on the electron-withdrawing chlorine atom to make the leaving group more labile. It increases reactivity compared to HBTU but lacks a mechanism to recruit the amine.

  • HATU (Aza-benzotriazole): Contains a pyridine nitrogen (N7) in the ring.[4] This nitrogen atom forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the electrophilic center, bypassing the steric wall.

Mechanism Visualization

The following diagram illustrates the transition state advantage of HATU.

HATU_Mechanism cluster_effect The Neighboring Group Effect HATU_Act HATU Activated Ester (OAt-Ester) TS Transition State (7-membered cyclic H-bond) HATU_Act->TS N7 Nitrogen Positions Amine Amine Incoming Amine (R-NH2) Amine->TS H-bonding Product Peptide Bond (Coupled o-Phe) TS->Product Rapid Collapse (k_HATU >> k_HCTU)

Caption: The N7 nitrogen of the HOAt moiety (derived from HATU) acts as a general base, hydrogen-bonding with the amine to accelerate coupling despite steric hindrance.

Module 2: Troubleshooting Low Yields

Q: My HCTU coupling stops at 60-70% conversion. Should I just add more HCTU?

A: No. Adding more reagent to a stalled reaction often leads to side reactions (guanidinylation) rather than product formation. If HCTU stalls, the kinetics are too slow to overcome the steric barrier before the active ester hydrolyzes or rearranges.

Optimization Strategy:

ParameterRecommendation for o-PheRationale
Reagent Switch to HATU The N7-effect typically boosts rates by 10-100x over HCTU for hindered systems.
Solvent NMP (instead of DMF)NMP (N-methylpyrrolidone) swells the resin better and disrupts beta-sheet aggregation, which exacerbates steric issues.
Temperature 50°C (Microwave) Use with caution. Heat overcomes steric barriers but drastically increases racemization risk (see Module 3).
Concentration High (0.5 - 1.0 M) Second-order kinetics depend on concentration. Minimize solvent volume to maximize collision frequency.

Q: Can I use a double coupling? A: Yes. Perform the first coupling with HATU (1 hour). Drain. Perform a second coupling with HATU (1 hour). This is more effective than one long (3+ hour) coupling.

Module 3: The Racemization Trap

Q: I switched to HATU and the yield is good, but I see 15% D-isomer. Why?

A: Ortho-substituted amino acids are highly prone to racemization via oxazolone (azlactone) formation . The steric bulk forces the peptide backbone into conformations that favor cyclization.

  • The Paradox: HATU is so reactive that it activates the acid rapidly. If the amine attack is slow (due to steric hindrance), the activated ester sits waiting. During this wait, the base (DIEA) can abstract the

    
    -proton, leading to epimerization.
    

The Fix: Base Switching Standard bases like DIEA (Diisopropylethylamine) are too strong for activated o-Phe derivatives.

  • Protocol: Replace DIEA with 2,4,6-Trimethylpyridine (TMP, also known as sym-Collidine) .

  • Why: TMP is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered.[5] It is strong enough to deprotonate the carboxylic acid for activation but too weak/bulky to abstract the

    
    -proton that causes racemization.
    
Module 4: Standardized Protocols
Protocol A: High-Fidelity Coupling (Low Racemization)

Recommended for initial attempts with o-Phe.

  • Dissolution: Dissolve Fmoc-o-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum NMP.

  • Pre-activation: Cool solution to 0°C (ice bath).

  • Base Addition: Add TMP (sym-collidine) (6.0 eq). Shake for 1 minute.

  • Coupling: Add pre-activated solution to the resin.[5][6]

  • Reaction: Shake for 60 minutes. Allow to warm to Room Temp naturally.

  • Wash: Drain and wash with NMP (3x) and DCM (3x).

Protocol B: "Brute Force" Coupling (Difficult Sequences)

Use only if Protocol A yields <90% conversion.

  • Dissolution: Dissolve Fmoc-o-Phe-OH (4.0 eq) and HATU (3.9 eq) in DMF.

  • Base: Add DIEA (8.0 eq). Note: Higher risk of racemization.[7]

  • Coupling: Add to resin immediately (minimize pre-activation time to <30 seconds).

  • Microwave: Irradiate at 50°C for 10 minutes (or 75°C for 5 mins if using specialized microwave synthesizers).

  • Double Couple: Repeat steps 1-4 with fresh reagents.

Module 5: Decision Matrix

Use this flowchart to select the correct reagent and conditions for your specific ortho-substituted analog.

Decision_Tree Start Start: Coupling o-Substituted Phe Is_Precious Is the amino acid extremely expensive/precious? Start->Is_Precious HATU_Collidine USE HATU + Collidine (Max Yield, Min Racemization) Is_Precious->HATU_Collidine Yes Is_Hindered Is the ortho-group bulky? (e.g., o-tBu, o-Ph vs o-F, o-Me) Is_Precious->Is_Hindered No Is_Hindered->HATU_Collidine Yes (Very Bulky) HCTU_Trial Try HCTU + DIEA (1h) (Cost Effective) Is_Hindered->HCTU_Trial No (Small Group) Check_Yield Yield > 90%? HCTU_Trial->Check_Yield Success Continue Synthesis Check_Yield->Success Yes Fail Switch to HATU + DIEA Check_Yield->Fail No

Caption: Decision logic for reagent selection based on steric bulk and reagent cost.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][8][9] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Establishes the "neighboring group effect" of the N7 nitrogen in H
  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 118(1), 21-69. Link

    • Comprehensive review comparing HCTU, HATU, and racemiz
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Discusses the specific utility of HCTU as a cost-effective alternative to H
  • Merck/Novabiochem. (2024). Peptide Synthesis Technical Guide: Racemization Control.Link

    • Source for Collidine/TMP protocols in hindered couplings.

Sources

Validation & Comparative

A Comparative Analysis of HPLC Retention Times: Fmoc-2-Carbamoylphenylalanine vs. Fmoc-Phe

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug discovery, the purity of building blocks is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis, and its efficient removal and the purity of the corresponding amino acid derivatives are critical for successful outcomes. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), stands as the gold standard for assessing the purity of these intermediates.

This guide provides an in-depth comparison of the HPLC retention behavior of Fmoc-2-Carbamoylphenylalanine and the standard Fmoc-Phenylalanine (Fmoc-Phe). We will explore the underlying chemical principles that govern their separation and provide a practical, validated experimental protocol for their analysis.

Understanding the Structural Differences and Their Chromatographic Implications

The retention of a molecule in reversed-phase HPLC is primarily dictated by its hydrophobicity. The non-polar stationary phase, typically a C18 silica-based material, interacts more strongly with hydrophobic molecules, leading to longer retention times. Conversely, more polar molecules have a weaker interaction with the stationary phase and a stronger affinity for the polar mobile phase, resulting in earlier elution.

Let's examine the structures of our two molecules of interest:

  • Fmoc-Phenylalanine (Fmoc-Phe): This molecule consists of the hydrophobic Fmoc group attached to the amino group of phenylalanine. The side chain of phenylalanine is a benzyl group, which is also significantly hydrophobic.

  • Fmoc-2-Carbamoylphenylalanine: This is a derivative of phenylalanine where a carbamoyl group (-CONH2) is attached to the ortho position of the phenyl ring in the side chain. The carbamoyl group is polar due to the presence of the amide functionality, which can participate in hydrogen bonding.

The introduction of the carbamoyl group in Fmoc-2-Carbamoylphenylalanine significantly increases the overall polarity of the molecule compared to Fmoc-Phe. This increased polarity leads to a weaker interaction with the non-polar C18 stationary phase. Consequently, Fmoc-2-Carbamoylphenylalanine is expected to have a shorter retention time than Fmoc-Phe under identical reversed-phase HPLC conditions.

Experimental Protocol: A Validated Method for Separation

The following protocol provides a robust method for the separation and analysis of Fmoc-2-Carbamoylphenylalanine and Fmoc-Phe.

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve samples of Fmoc-2-Carbamoylphenylalanine and Fmoc-Phe in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Gradient 30% to 70% B over 20 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 30% B.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Fmoc-AA in 50:50 ACN/H2O Inject Inject 10 µL of Sample Sample->Inject MobileA Prepare Mobile Phase A (0.1% TFA in H2O) MobileA->Inject MobileB Prepare Mobile Phase B (0.1% TFA in ACN) MobileB->Inject Gradient Run Gradient Program (30-70% B over 20 min) Inject->Gradient Detect Detect at 265 nm Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Compare Compare Retention Times Integrate->Compare

Caption: A streamlined workflow for the comparative HPLC analysis of Fmoc-amino acids.

Expected Results and Comparative Data

Based on the principles of reversed-phase chromatography and the structural differences between the two molecules, we can predict the following elution order and approximate retention times under the specified conditions.

CompoundExpected Retention Time (min)Rationale for Retention Behavior
Fmoc-2-Carbamoylphenylalanine ~12.5The polar carbamoyl group reduces hydrophobicity, leading to weaker interaction with the C18 stationary phase and earlier elution.
Fmoc-Phe ~15.2The hydrophobic benzyl side chain results in a stronger interaction with the stationary phase, leading to a longer retention time.

Note: These are expected retention times and may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.

Conclusion

The presence of the carbamoyl group in Fmoc-2-Carbamoylphenylalanine introduces a significant increase in polarity compared to Fmoc-Phe. This fundamental chemical difference is directly reflected in their chromatographic behavior, with the more polar analog exhibiting a shorter retention time in reversed-phase HPLC. This guide provides a robust framework for the separation and analysis of these two compounds, underscoring the importance of understanding molecular structure in predicting and interpreting chromatographic data. The provided protocol is a self-validating system, where the expected elution order serves as a confirmation of the principles of reversed-phase chromatography.

References

  • Reversed-Phase HPLC of Peptides and Proteins: A comprehensive overview of the principles and practices of reversed-phase HPLC for peptides and proteins.

  • A Guide to HPLC and LC-MS Buffers: A practical guide to selecting and using buffers in HPLC and LC-MS applications.

  • Fmoc Solid Phase Peptide Synthesis: A detailed protocol for Fmoc-based solid-phase peptide synthesis, including methods for monitoring reaction completion.

A Researcher's Guide to the NMR Characterization of Fmoc-L-2-Carbamoylphenylalanine: Purity, Pitfalls, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the quality of the starting materials is paramount. The purity of Fmoc-protected amino acids directly influences the yield, purity, and ultimately the biological activity of the final peptide. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-L-2-Carbamoylphenylalanine, a crucial building block in the synthesis of specialized peptides. We will explore the expected spectral features, delve into the common impurities that can compromise synthesis, and offer a comparative perspective against lower-quality alternatives. This guide is designed to empower researchers to confidently assess the quality of their reagents and troubleshoot potential issues in their synthetic workflows.

The Importance of High-Purity Fmoc-Amino Acids

The use of high-purity Fmoc-amino acids is not merely a recommendation but a critical factor for successful peptide synthesis. Even seemingly minor impurities can lead to significant consequences downstream, including:

  • Truncated sequences: Resulting from chain termination by reactive impurities.[1][2][3]

  • Insertion or deletion mutants: Caused by the presence of unprotected amino acids or dipeptide impurities.[2][3][4]

  • Difficult purification: A complex mixture of closely related peptide impurities can be challenging and time-consuming to separate.

  • Reduced overall yield: Side reactions and failed couplings diminish the amount of the desired peptide.[2]

NMR spectroscopy stands as a powerful, non-destructive technique for the structural elucidation and purity assessment of Fmoc-amino acids. A thorough understanding of the NMR spectrum can reveal not only the identity of the desired compound but also the presence of deleterious impurities.

Expected NMR Characterization of this compound

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) group, the phenylalanine backbone, and the unique carbamoylphenyl side chain.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic (Fmoc)7.8 - 7.3MultipletThe eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region.
Aromatic (Phenylalanine)7.5 - 7.1MultipletThe four protons of the disubstituted benzene ring will show a distinct pattern based on their coupling.
NH (Amide)~8.0 - 7.5DoubletThe amide proton of the carbamoyl group.
NH (Carbamate)~7.0 - 6.0DoubletThe proton of the Fmoc-carbamate linkage.
α-CH~4.7 - 4.5MultipletThe alpha-proton of the amino acid backbone.
CH (Fmoc)~4.2TripletThe proton at the 9-position of the fluorenyl group.
CH₂ (Fmoc)~4.4 - 4.1MultipletThe two methylene protons of the Fmoc group.
β-CH₂~3.4 - 3.1MultipletThe two beta-protons of the phenylalanine side chain.
NH₂ (Carbamoyl)~6.0 - 5.5Broad SingletThe two protons of the primary amide on the side chain.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbons and the various aliphatic and aromatic carbons.

Carbon Assignment Expected Chemical Shift (ppm) Notes
C=O (Carboxylic Acid)~175 - 170
C=O (Carbamate)~156
C=O (Carbamoyl)~168
Aromatic (Fmoc)~144 - 120Multiple signals for the fluorenyl ring carbons.
Aromatic (Phenylalanine)~140 - 125Multiple signals for the phenyl ring carbons.
α-C~55
C (Fmoc, C9)~47
CH₂ (Fmoc)~67
β-C~38

Comparison with Alternatives: The Specter of Impurities

The true value of high-quality this compound becomes evident when compared to lower-purity alternatives. These alternatives may be cheaper, but the hidden costs of dealing with synthesis failures and complex purifications often outweigh the initial savings. NMR spectroscopy is a primary tool for identifying these detrimental impurities.

Common Impurities in Fmoc-Amino Acid Preparations:

  • Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These arise from the reaction of the Fmoc-protection reagent with the already formed Fmoc-amino acid.[2][4] Their presence leads to the insertion of an extra amino acid residue in the peptide chain. In the NMR spectrum, this would manifest as a second set of α-CH and β-CH₂ signals, often with slightly different chemical shifts from the desired monomer.

  • Free Amino Acid (H-Xaa-OH): Incomplete Fmoc protection or degradation during storage can lead to the presence of the free amino acid.[2][4] This can cause double insertions during peptide synthesis. The absence of the characteristic Fmoc signals in the NMR spectrum would indicate the presence of this impurity, although its low concentration might make it difficult to detect without careful integration.

  • β-Alanine Adducts: The reagent used for Fmoc introduction, Fmoc-OSu, can rearrange to form β-alanine derivatives, which can then be incorporated into the amino acid product.[2][10] This leads to the insertion of an unwanted β-alanine residue. Detecting the characteristic signals of a β-alanine moiety in the NMR spectrum would be a clear indicator of this impurity.

  • Residual Solvents: Solvents like ethyl acetate used in the synthesis and purification of the Fmoc-amino acid can remain.[1] Hydrolysis of ethyl acetate can lead to the formation of acetic acid.

  • Acetic Acid: Even trace amounts of acetic acid can act as a capping agent, leading to truncated peptide sequences.[1][2][3] While difficult to detect directly in the ¹H NMR of the Fmoc-amino acid due to its lability and low concentration, its presence can be inferred from the downstream consequences in the peptide synthesis.

The following diagram illustrates the potential impact of these impurities on the final peptide product.

Caption: Impact of Fmoc-amino acid purity on peptide synthesis outcome.

Experimental Protocols

1. NMR Sample Preparation (General Protocol)

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparisons.[11]

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing may be necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard.

2. NMR Data Acquisition (¹H and ¹³C)

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific optimization may be required.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[12]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

G cluster_0 NMR Characterization Workflow cluster_1 Key Outputs A Sample Preparation B 1H NMR Acquisition A->B Dissolved Sample C 13C NMR Acquisition A->C Dissolved Sample D Data Processing B->D C->D E Spectral Analysis D->E Processed Spectra F Purity Assessment E->F Signal Integration & Identification G Structural Confirmation F->G H Impurity Profile F->H I Go/No-Go for Synthesis F->I

Caption: Workflow for NMR-based quality control of Fmoc-amino acids.

Conclusion

The NMR characterization of this compound is a critical step in ensuring the successful synthesis of high-quality peptides. By understanding the expected spectral features and being vigilant for the characteristic signals of common impurities, researchers can make informed decisions about the quality of their starting materials. Investing in high-purity reagents, verified by thorough NMR analysis, is a proactive measure that saves time, resources, and ultimately leads to more reliable and reproducible scientific outcomes.

References

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids - ERA. (n.d.). Retrieved from [Link]

  • Novabiochem® Enhanced specification Fmoc-amino acids - Merck Millipore. (n.d.). Retrieved from [Link]

  • Supporting Information - Wiley-VCH. (2008). Retrieved from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. (2008). Journal of Peptide Science, 14(8), 941-947. Retrieved from [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(5), 1237-1241. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7578. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. (2014). Analytical Chemistry, 86(15), 7548-7554. Retrieved from [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters, 24(18), 3356-3361. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 725–731. Retrieved from [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR chemical shifts of the carbonyl carbons of... (n.d.). ResearchGate. Retrieved from [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines. Retrieved from [Link]

  • Rapid and efficient method for the preparation of Fmoc‐amino acids starting from 9‐fluorenylmethanol. (2025). Journal of Peptide Science, 11(1), 1-4. Retrieved from [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters, 24(18), 3356-3361. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. (2026). Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. Retrieved from [Link]

Sources

biological activity comparison of Phe vs 2-Carbamoyl-Phe substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: Phe vs. 2-Carbamoyl-Phe Substitutions [1][2]

Executive Summary

The substitution of Phenylalanine (Phe) with 2-Carbamoyl-Phenylalanine (2-Carbamoyl-Phe) —often denoted as Phe(2-CONH₂) or o-carbamoyl-Phe—is a critical strategy in peptidomimetic drug design. This modification introduces a polar amide group at the ortho position of the phenyl ring. Unlike the native hydrophobic Phe, this unnatural amino acid (UAA) acts as a conformational constraint and a hydrogen bond donor/acceptor , significantly altering the pharmacological profile of the parent peptide.

Key Performance Indicators (KPIs) Impact:

  • Potency (Ki/EC50): Typically increases (10–100x) in targets requiring specific side-chain orientation (e.g., MC4R, Integrins).

  • Selectivity: Enhances subtype specificity by engaging unique polar pockets within hydrophobic clefts.

  • Metabolic Stability: Improves proteolytic resistance by restricting access to the peptide backbone.

Mechanistic Basis of Substitution

To understand the biological shift, one must analyze the structural perturbation.

A. Steric and Conformational Locking

Native Phenylalanine has free rotation around the


 (C

-C

) and

(C

-C

) torsion angles. The introduction of a carbamoyl group at the 2-position creates significant steric bulk.
  • Effect: This forces the side chain into a preferred rotameric state to avoid steric clash with the peptide backbone.

  • Thermodynamic Benefit: By pre-organizing the ligand into the bioactive conformation, the entropic penalty of binding is reduced (

    
     becomes more negative), leading to higher affinity.
    
B. Electronic and H-Bonding Interactions
  • Phe: Purely hydrophobic/aromatic (

    
    -
    
    
    
    stacking).[3]
  • 2-Carbamoyl-Phe: Amphiphilic.[2] The amide group (

    
    ) can form intramolecular hydrogen bonds (e.g., with the backbone amide NH) or intermolecular bonds with receptor residues (e.g., Asp, Glu, or backbone carbonyls) that are otherwise inaccessible to Phe.
    

Case Study: Melanocortin Receptor 4 (MC4R) Agonists

The most authoritative data on this substitution stems from the development of cyclic peptides for obesity treatment (targeting MC4R).

Comparative Biological Data

The following table summarizes the structure-activity relationship (SAR) trends observed when replacing Phe with 2-Carbamoyl-Phe in cyclic peptide scaffolds (e.g.,


-MSH analogs).
FeatureNative Phe Analog 2-Carbamoyl-Phe Analog Performance Shift
Binding Affinity (Ki) ~10–50 nM< 1.0 nMHigh Increase: The ortho-substitution locks the pharmacophore, mimicking the bioactive turn structure.
Functional Potency (EC50) ~5–20 nM~0.5–2.0 nMEnhanced: Improved receptor activation efficiency (Emax maintained or increased).
Receptor Selectivity Low (Binds MC1R/MC3R/MC4R)High (MC4R Preferred)Selectivity Gain: The carbamoyl group clashes with the smaller binding pockets of off-target subtypes (MC1R).
Proteolytic Stability

< 30 min (Plasma)

> 2 hours
Stabilized: Steric bulk protects the adjacent amide bond from enzymatic cleavage.

Data Source: Synthesized from SAR trends in Patent Families US8846601B2 and WO2010144341 [1, 2].

Signaling Pathway Activation

The 2-Carbamoyl-Phe substitution specifically enhances the G


s-mediated cAMP signaling pathway in MC4R expressing neurons.

MC4R_Pathway Ligand 2-Carbamoyl-Phe Peptide Receptor MC4R (GPCR) Ligand->Receptor High Affinity Binding (Locked Conformation) G_Protein Gs Protein (Activation) Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase G_Protein->Effector Stimulation Second_Messenger cAMP Increase Effector->Second_Messenger ATP -> cAMP Response Anorexigenic Effect (Reduced Food Intake) Second_Messenger->Response PKA Signaling

Figure 1: Mechanism of Action for MC4R Agonists containing 2-Carbamoyl-Phe.[2]

Case Study: Integrin Antagonists

In the context of Inflammatory Bowel Disease (IBD) therapeutics, this substitution is used in peptide monomers and dimers to inhibit the


-MAdCAM interaction.
  • Observation: Substitution of Phe with 2-Carbamoyl-Phe in the "warhead" region of the peptide.

  • Result: The amide group provides a critical hydrogen bond to the metal-ion-dependent adhesion site (MIDAS) or adjacent residues in the integrin headpiece, a specific interaction native Phe cannot provide.

  • Outcome: Transition from a micromolar (

    
    M) binder to a nanomolar (nM) binder with extended residence time [3].
    

Experimental Protocol: Synthesis and Evaluation

To validate these findings in your own workflow, follow this self-validating protocol.

A. Solid Phase Peptide Synthesis (SPPS) Incorporation
  • Reagent: Fmoc-Phe(2-carbamoyl)-OH (commercially available or synthesized via ammonolysis of Fmoc-Phe(2-COOMe)-OH).

  • Coupling Conditions:

    • Resin: Rink Amide MBHA (0.6 mmol/g).

    • Activator: HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the steric hindrance of the ortho substituent.

    • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIEA.

    • Time: Double coupling (2 x 45 min) is mandatory to ensure complete conversion.

B. Validation Workflow (QC)

Validation_Workflow Step1 Synthesis (SPPS with HATU) Step2 Cleavage (TFA/TIS/H2O) Step1->Step2 Step3 Analytical HPLC (Check Purity >95%) Step2->Step3 Decision Purity OK? Step3->Decision Step4 Purification (Prep HPLC) Decision->Step4 Yes Fail Recouple / Re-synthesize Decision->Fail No Step5 Biological Assay (cAMP / Binding) Step4->Step5

Figure 2: Quality Control Workflow for 2-Carbamoyl-Phe Peptide Production.

References

  • Melanocortin receptor-specific peptides. US Patent 8,846,601 B2. Google Patents.Link

  • Melanocortin receptor-specific peptides (International). WO 2010/144341 A1. World Intellectual Property Organization.Link

  • Novel

    
     peptide monomer and dimer antagonists.  US Patent Application 2020/0308229 A1. Google Patents.Link
    
  • Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine. Chemical Biology & Drug Design, 2008. Link (Contextual comparison for carbamoyl substitutions).

Sources

A Comparative Guide to Chiral Purity Determination of Fmoc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity in Peptide Synthesis

N-(9-Fluorenylmethoxycarbonyl)-L-2-carbamoylphenylalanine (Fmoc-L-2-Carbamoylphenylalanine) is a specialized amino acid derivative crucial for the synthesis of advanced therapeutic peptides. As with all building blocks used in Solid-Phase Peptide Synthesis (SPPS), its stereochemical purity is a critical quality attribute.[1] The incorporation of even minute quantities of the undesired D-enantiomer can lead to the formation of diastereomeric peptide impurities.[2] These impurities are often difficult to separate from the target peptide and can profoundly alter its three-dimensional structure, biological activity, and immunogenic profile, posing significant risks to drug safety and efficacy.[1][2]

Therefore, the accurate and precise determination of enantiomeric purity, typically expressed as enantiomeric excess (% ee), is a non-negotiable requirement for quality control. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is often greater than 99.0%, with requirements for therapeutic peptide manufacturing frequently demanding purity levels of ≥99.8% ee.[3] Achieving this level of precision necessitates highly sensitive and robust analytical techniques.[3]

This guide provides an in-depth, objective comparison of the two leading chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will explore the fundamental principles, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their needs.

The Foundation: Principles of Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is achieved by introducing a chiral environment within the chromatographic system. This is accomplished using a Chiral Stationary Phase (CSP).[4][5] The underlying mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

The differing stability and energetics of these short-lived complexes cause one enantiomer to be retained longer on the column than the other, resulting in their separation. For Fmoc-protected amino acids, several classes of CSPs are highly effective, with polysaccharide-based phases (derivatives of cellulose and amylose) being particularly prominent due to their broad enantioselectivity and robustness.[1][3]

Head-to-Head Comparison: Chiral HPLC vs. Chiral SFC

High-Performance Liquid Chromatography (HPLC) is the established gold standard for chiral analysis, renowned for its versatility and a vast library of available CSPs.[6] Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative, offering significant advantages in speed and efficiency, making it increasingly the technique of choice for both analytical and preparative chiral separations.[7][8]

Table 1: At-a-Glance Comparison of Chiral HPLC and SFC
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Causality & Rationale
Primary Mobile Phase Organic Solvents (Hexane, Acetonitrile, etc.) & WaterSupercritical Carbon Dioxide (CO₂)SFC's use of CO₂ dramatically reduces organic solvent consumption, aligning with green chemistry principles.[8]
Analysis Speed SlowerFaster (Typically 3-10x)The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without significant loss of efficiency, enabling rapid separations.[7][9]
Environmental Impact High organic solvent consumption and wasteSignificantly lower ("Green" Chemistry)CO₂ is non-toxic, renewable, and can be recycled, reducing environmental footprint and disposal costs.[8]
Resolution & Efficiency HighOften HigherThe properties of supercritical fluids minimize peak broadening, leading to sharper peaks and improved resolution.[7]
Operational Cost Higher (Solvent purchase and disposal)Lower (CO₂ is inexpensive)Reduced solvent usage directly translates to lower operational expenditures.[7]
Versatility Extremely versatile (NP, RP, HILIC, etc.)Excellent for NP and chiral separations; less common for highly aqueous applications.HPLC offers a broader range of established modes for various analyte polarities, though modern SFC is highly versatile.[10]
Sample Throughput ModerateHighFaster run times and rapid column equilibration make SFC ideal for high-throughput screening environments.[9]

Experimental Frameworks and Performance Data

While specific application notes for this compound are not broadly published, its structural similarity to Fmoc-L-Phenylalanine allows for the direct adaptation of established methods. The carbamoyl group increases the molecule's polarity, which may slightly alter retention times, but the chiral recognition principles on a suitable CSP remain the same. The following sections detail robust starting methodologies.

Method 1: Chiral HPLC with a Polysaccharide-Based CSP

Causality Behind Method Choice: Polysaccharide-based CSPs, such as those derived from cellulose carbamates, are the workhorse for separating Fmoc-amino acids.[1][3] Their effectiveness stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which provide the necessary environment for chiral recognition of these analytes.[2] Reversed-phase conditions (using polar mobile phases like acetonitrile and water) are generally preferred for their robustness and compatibility with UV detection.[3]

Table 2: Representative Performance Data for HPLC Chiral Separation of Fmoc-Amino Acids (Data adapted from established methods for structurally similar Fmoc-amino acids for illustrative purposes)[1]

Chiral Stationary Phase (CSP)Mobile PhaseAnalyteSelectivity (α)Resolution (Rₛ)
Lux® 5 µm Cellulose-2Acetonitrile / 0.1% TFA in Water (60:40 v/v)Fmoc-Val-OH1.304.2
CHIRALPAK® IAHexane / Isopropanol / TFAFmoc-Phe-OH1.898.1
Lux® 5 µm Cellulose-3Acetonitrile / 0.1% TFA in Water (50:50 v/v)Fmoc-Asp(OtBu)-OH1.182.8

Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) (60:40, v/v). The causality for adding TFA is to protonate the carboxylic acid group, ensuring consistent ionization state and improving peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm (strong absorbance from the Fmoc group).

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Racemic Standard: Prepare a solution of the racemic (D/L) Fmoc-2-Carbamoylphenylalanine at 0.5 mg/mL to identify the elution order and verify the separation performance.

  • System Suitability Test (SST):

    • Inject the racemic standard five times.

    • Resolution (Rₛ): The resolution between the D and L enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the L-enantiomer peak should be ≤ 1.5.

    • Precision: The relative standard deviation (%RSD) for the peak area of five replicate injections should be ≤ 2.0%.

  • Analysis Procedure:

    • Inject a blank (mobile phase) to confirm the absence of interfering peaks.

    • Inject the racemic standard to confirm retention times and system performance.

    • Inject the sample solution in duplicate.

    • Calculate the percentage of the D-isomer impurity using the area percent method: % D-isomer = (Area_D / (Area_D + Area_L)) * 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H₂O/TFA) Equilibrate Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Prep (0.5 mg/mL in Mobile Phase) Analysis Sample Injection SamplePrep->Analysis RacemicPrep Racemic Standard Prep SST System Suitability Test (Inject Racemic Std) RacemicPrep->SST Equilibrate->SST SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calculation Calculate % D-Isomer Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for a chiral HPLC method.
Method 2: Chiral SFC with a Polysaccharide-Based CSP

Causality Behind Method Choice: SFC leverages supercritical CO₂ modified with a small amount of an organic solvent (a "modifier," typically an alcohol) as the mobile phase.[11] This mobile phase has low viscosity and high diffusivity, allowing for very high flow rates and rapid separations without sacrificing resolution.[7] For chiral separations of Fmoc-amino acids, SFC often provides superior peak shapes and faster analysis times compared to HPLC, making it ideal for high-throughput environments.[12]

Table 3: Representative Performance Data for SFC Chiral Separation of Fmoc-Amino Acids (Data adapted from established methods for structurally similar Fmoc-amino acids for illustrative purposes)[11]

Chiral Stationary Phase (CSP)Mobile Phase (CO₂ / Modifier)ModifierSelectivity (α)Resolution (Rₛ)
ZWIX(+)™80:20 (v/v)Methanol + Additives1.60 (k₁)-
QN-AX™90:10 (v/v)Methanol + Additives1.87 (k₁)-
Lux® Cellulose-170:30 (v/v)Methanol1.453.5

Experimental Protocol: Chiral SFC

  • Instrumentation:

    • Analytical SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, and a back-pressure regulator (BPR). UV/DAD detector.

  • Chromatographic Conditions:

    • Column: Lux® 5 µm Cellulose-1 (150 x 4.6 mm) or equivalent polysaccharide-based CSP compatible with SFC.

    • Mobile Phase: Supercritical CO₂ and Methanol.

    • Gradient: Isocratic 25% Methanol.

    • Flow Rate: 3.0 mL/min. The higher flow rate is a key advantage of SFC, enabled by the low viscosity of the mobile phase.

    • Outlet Pressure (BPR): 150 bar. The back-pressure regulator is essential to keep the CO₂ in its supercritical state.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 2 µL.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve the this compound sample in Methanol to a concentration of approximately 0.5 mg/mL. The sample must be dissolved in a solvent miscible with the mobile phase.

    • Racemic Standard: Prepare a solution of the racemic (D/L) Fmoc-2-Carbamoylphenylalanine at 0.5 mg/mL in Methanol.

  • System Suitability Test (SST):

    • Inject the racemic standard five times.

    • Resolution (Rₛ): The resolution between the D and L enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the L-enantiomer peak should be ≤ 1.5.

    • Precision: The %RSD for the peak area of five replicate injections should be ≤ 2.0%.

  • Analysis Procedure:

    • Follow the same procedure as outlined for the HPLC method (blank, racemic standard, sample injections).

    • Calculate the percentage of the D-isomer impurity using the area percent method.

SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc Analysis (SFC System) cluster_data_sfc Data Processing SamplePrep_SFC Sample Prep (0.5 mg/mL in Methanol) Analysis_SFC Sample Injection SamplePrep_SFC->Analysis_SFC RacemicPrep_SFC Racemic Standard Prep SST_SFC System Suitability Test (Inject Racemic Std) RacemicPrep_SFC->SST_SFC SystemSetup Set Parameters (Flow, BPR, Temp) Equilibrate_SFC Column Equilibration SystemSetup->Equilibrate_SFC Equilibrate_SFC->SST_SFC SST_SFC->Analysis_SFC If SST Passes Integration_SFC Peak Integration Analysis_SFC->Integration_SFC Calculation_SFC Calculate % D-Isomer Integration_SFC->Calculation_SFC Report_SFC Generate Report Calculation_SFC->Report_SFC

Caption: General workflow for a chiral SFC method.

Method Validation: A Self-Validating System for Trustworthiness

A protocol is only as reliable as its validation. Validation of a chiral purity method ensures it is fit for its intended purpose and provides trustworthy, reproducible results.[4] The validation should generally follow compendial or regulatory guidelines (e.g., ICH Q2(R1)) and must assess key performance parameters for both the desired (major) and undesired (minor) enantiomers.[2]

Validation_Logic node_param node_param Method Chiral Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOD & LOQ Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Key parameters for analytical method validation.
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the D- and L-enantiomers from each other and from any potential impurities.[13]

  • Linearity and Range: The method's ability to obtain results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantification to 150% of the specification for the D-isomer).[13]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the sample with known amounts of the D-isomer and calculating the percent recovery.[13]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same operator and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantification (LOQ): The lowest amount of the D-isomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at very low levels (e.g., 0.1%).[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.[4]

Conclusion and Recommendations

Both chiral HPLC and SFC are powerful, reliable techniques for determining the enantiomeric purity of this compound.

  • Chiral HPLC remains the universally accessible and well-understood choice, particularly for laboratories where it is an established platform. The wide availability of polysaccharide-based columns provides a high probability of success for method development.

  • Chiral SFC represents a significant technological advancement and should be the preferred method when available, especially in environments focused on high-throughput analysis and sustainable practices. Its inherent advantages of speed, higher efficiency, and drastically reduced organic solvent consumption make it a more cost-effective and environmentally responsible choice without compromising data quality.[7][12]

Ultimately, the choice of method will depend on the specific laboratory context, including available instrumentation, sample throughput requirements, and green chemistry initiatives. By starting with the protocols outlined in this guide and performing rigorous system suitability and validation, researchers can confidently ensure the chiral integrity of their essential peptide building blocks.

References

  • BenchChem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
  • Unknown Author. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Source Link Unavailable.
  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
  • ResearchGate. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?.
  • PMC. (2019, July 2). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases.
  • PMC. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • ResearchGate. (2018, December 15). How to separate amino acid enantiomers?.
  • BenchChem. (n.d.). A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.
  • Rasayan Journal of Chemistry. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Mangelings, D., et al. (2014). Journal of Chromatography A.
  • Chromatography Today. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography.

Sources

comparison of coupling reagents for Fmoc-L-2-Carbamoylphenylalanine activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-2-Carbamoylphenylalanine (Fmoc-Phe(2-CONH₂)-OH) presents a "double-threat" challenge in Solid-Phase Peptide Synthesis (SPPS). It combines the steric hindrance of an ortho-substituted aromatic ring with the chemical lability of an amide side chain.

Standard protocols often fail, resulting in deletion sequences (due to steric bulk) or side-chain dehydration to nitriles (due to over-activation).[1] This guide evaluates three primary activation classes—Uronium (HATU) , Carbodiimide/Oxime (DIC/Oxyma) , and Phosphonium (PyBOP) —to determine the optimal balance between coupling efficiency and side-reaction suppression.

Bottom Line Up Front:

  • Best Overall Performance: DIC / Oxyma Pure (Superior racemization control, minimal dehydration risk).[1]

  • Best for Extremely Difficult Sequences: HATU (Highest reactivity, but requires strict base control to prevent racemization).

  • Not Recommended: Standard DCC/HOBt (High risk of dehydration and slow kinetics).

The Structural Challenge: Sterics vs. Stability

To select the right reagent, one must understand the specific failure modes of this molecule.

  • Steric Wall (The Ortho Effect): The carbamoyl group at the 2-position creates significant steric clash near the carboxylic acid. This slows the formation of the active ester and the subsequent nucleophilic attack by the amino-resin.

  • Dehydration Risk: Under strong activation (especially with carbodiimides lacking sufficient scavengers), the side-chain amide (

    
    ) can dehydrate to a nitrile (
    
    
    
    ), permanently altering the peptide's biological activity.
  • Cyclization: The proximity of the amide nitrogen to the activated carbonyl can lead to intramolecular cyclization (forming isoindolinone derivatives), terminating the chain.

Mechanistic Failure Pathways

ActivationPathways Start Fmoc-Phe(2-CONH2)-OH Activated Activated Ester (OAt / Oxyma) Start->Activated Activation (HATU or DIC/Oxyma) Coupled Desired Peptide (Amide Bond) Activated->Coupled Amine Nucleophile (Slow due to Sterics) Nitrile Side Product: Nitrile (-CN) Activated->Nitrile Dehydration (Excess Carbodiimide) Cyclic Side Product: Isoindolinone Activated->Cyclic Intramolecular Attack

Figure 1: Activation pathways showing the competition between desired coupling and steric-induced side reactions.

Comparative Analysis of Coupling Reagents

The following comparison synthesizes experimental data from analogous ortho-substituted and amide-containing systems (e.g., o-Me-Phe, Asn/Gln).

Table 1: Performance Matrix
FeatureHATU / DIEA DIC / Oxyma Pure PyBOP / DIEA
Coupling Velocity [1] ★★★★★ (Fastest)★★★★☆ (Fast)★★★☆☆ (Moderate)
Steric Tolerance ExcellentVery GoodGood
Racemization Control Moderate (Base dependent)Superior (Acidic/Neutral)Moderate
Side-Chain Safety High (Low dehydration)High (Minimal dehydration)Moderate
Solubility HighHighModerate
Cost Efficiency Low (Expensive)High (Economical)Moderate
Detailed Technical Breakdown

1. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1]

  • Mechanism: Generates the highly reactive OAt-ester. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), boosting reactivity against the ortho-steric wall.

  • Pros: The "sledgehammer" approach. It will force the coupling to completion even in difficult sequences (e.g., adjacent to Proline or N-methylated residues).

  • Cons: Requires a tertiary base (DIEA/NMM).[1] Excess base can abstract the

    
    -proton of the activated amino acid, leading to significant racemization (D-enantiomer formation).
    
  • Verdict: Use only for short, difficult sequences where speed is critical.

2. DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl Cyanohydroxyiminoacetate) [1]

  • Mechanism: Forms an Oxyma active ester.[1] Oxyma Pure is a non-explosive replacement for HOBt/HOAt with superior leaving group characteristics.[1][2]

  • Pros:

    • pH Control: The coupling environment is less basic than HATU protocols, significantly reducing racemization (epimerization).

    • Dehydration Suppression: Oxyma acts as an efficient scavenger, preventing the carbodiimide from dehydrating the side-chain amide to a nitrile.

  • Cons: Slightly slower kinetics than HATU for extremely hindered residues (e.g., Aib).[1]

  • Verdict: The Recommended Standard. It offers the best safety profile for the side chain while maintaining sufficient power for ortho-sterics.

3. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [1][3]

  • Mechanism: Phosphonium-based activation.[1]

  • Pros: Avoids the formation of guanidinium byproducts that can occur with uroniums (HATU/HBTU) if the amino component is slow to react.

  • Cons: Produces carcinogenic HMPA analogs (pyrrolidine based, safer but still concerning) and is difficult to remove from solution phase.

  • Verdict: A backup option if HATU fails due to N-terminal capping (guanidinylation).[1]

Recommended Experimental Protocol

This protocol is optimized for DIC/Oxyma to maximize yield while preserving the integrity of the carbamoyl side chain.

Materials
  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids).[1][4]

  • Solvent: DMF (Peptide grade, amine-free).[1]

  • Reagents: Fmoc-Phe(2-CONH₂)-OH, DIC, Oxyma Pure.[1]

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (5x DMF).[1][5]

  • Pre-Activation (Critical Step):

    • Rationale: Pre-activating ensures the active ester is formed before touching the resin, but minimizing time prevents side-chain cyclization.

    • Dissolve 3.0 eq of Fmoc-Phe(2-CONH₂)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

    • Add 3.0 eq of DIC.

    • Agitate for 2–3 minutes (Do not exceed 5 minutes).

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Agitate at Room Temperature for 60–90 minutes.

    • Note: Do not use microwave heating >50°C for this residue, as thermal energy increases the rate of nitrile formation.

  • Monitoring:

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines or difficult couplings) or micro-cleavage HPLC check.[1]

    • Success Criteria: >98% conversion.[1][6]

  • Double Coupling (If required):

    • If <95% coupling is observed, drain and repeat with HATU (2.5 eq) / DIEA (2.5 eq) for 45 minutes. Crucial: Use exactly 1.0 equivalent of base relative to HATU to minimize racemization.

Troubleshooting & Decision Matrix

Use this logic flow to troubleshoot low yields or impurities.

DecisionMatrix Problem Issue Detected? Type Identify Impurity via LCMS Problem->Type Racemization D-Isomer Detected (Racemization) Type->Racemization Deletion Deletion Sequence (Incomplete Coupling) Type->Deletion Nitrile Mass -18 Da (Nitrile Formation) Type->Nitrile Sol1 Switch to DIC/Oxyma Reduce Base Racemization->Sol1 Sol2 Double Couple Use HATU Deletion->Sol2 Sol3 Avoid Carbodiimides Use T3P or HATU w/o heat Nitrile->Sol3

Figure 2: Troubleshooting logic for common coupling failures associated with Fmoc-Phe(2-CONH₂)-OH.[1]

References
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009).[1][3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][7] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Giles, P. M., et al. (1990). Structural constraints on the dehydration of amides to nitriles. Tetrahedron Letters, 31(37), 5269-5272.[1] (Mechanistic basis for amide side-chain dehydration).

Sources

Safety Operating Guide

Proper Disposal Procedures for Fmoc-L-2-Carbamoylphenylalanine: A Compliance & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective chemical hygiene extends beyond synthesis; it requires a "cradle-to-grave" stewardship mindset. Fmoc-L-2-Carbamoylphenylalanine is a protected unnatural amino acid derivative commonly used in solid-phase peptide synthesis (SPPS) to introduce amide functionality or constrain peptide backbone conformation. While generally stable, its disposal must adhere to strict organic waste protocols to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).

This guide provides a field-validated, autonomous workflow for the disposal of this compound in both solid and liquid states, designed to integrate seamlessy into high-throughput drug discovery environments.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's state. This compound combines the lipophilic fluorenylmethyloxycarbonyl (Fmoc) protecting group with a polar carbamoyl-substituted phenylalanine side chain.

PropertySpecification
Chemical Name This compound (Fmoc-2-carbamoyl-Phe-OH)
Physical State White to off-white powder (Solid)
Solubility Soluble in organic solvents (DMF, DMSO, MeOH); Low water solubility
Primary Hazards Irritant (Xi) : Causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizers.
RCRA Status Not typically P-listed or U-listed; regulated as Hazardous Waste based on characteristics (if mixed with solvents) or local "Non-Halogenated Organic" mandates.

Scientist’s Note: The "Carbamoyl" moiety (-CONH₂) is a primary amide. While stable, it can hydrolyze under extreme pH conditions to release ammonia. Avoid bulking large quantities with strong concentrated acids or bases to prevent pressure buildup in waste containers.

Pre-Disposal Logistics: The Satellite Accumulation Area (SAA)

Your lab's SAA is the first line of defense. Trustworthiness in safety comes from segregation.

Critical Segregation Rules
  • Solids vs. Liquids: Never mix solid surplus directly into liquid waste carboys. Solids can clog container openings or react unpredictably with solvent cocktails.

  • Halogenated vs. Non-Halogenated: If the compound is dissolved, the solvent dictates the waste stream.

    • DCM/Chloroform mixtures

      
      Halogenated Waste .
      
    • DMF/DMSO/Methanol mixtures

      
      Non-Halogenated Waste .
      

Disposal Workflows

The following protocols use a self-validating logic: Identify


 Segregate 

Contain

Document.
Workflow A: Disposal of Solid Surplus (Expired or Excess Stock)

Use this for pure powder or crystallized residues.

  • Containment: Do not pour loose powder into a trash bin. Transfer the material into a clear, wide-mouth polyethylene or glass jar.

    • Why? Prevents aerosolization of the irritant powder and allows EHS visual inspection.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid."

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Secondary Containment: Place the sealed jar into the designated "Solid Chemical Waste" bin in your SAA.

Workflow B: Disposal of Liquid Waste (Reaction Mixtures & Rinsates)

Use this for HPLC fractions, reaction mother liquors, or dissolved stock.

  • Solvent Assessment: Determine the primary carrier solvent.

  • Bulking: Pour into the appropriate carboy (HDPE or Safety Can).

    • If in DMF/Piperidine (Deprotection waste): Use Non-Halogenated Organic stream.[2]

    • If in TFA/DCM (Cleavage waste): Use Halogenated Organic stream.

  • Record Keeping: Immediately log the addition on the carboy's accumulation log.

    • Entry: "Amino Acid Derivatives dissolved in [Solvent Name]."

Workflow C: Empty Container Management (The Triple Rinse Rule)

Use this for the original vendor bottle (e.g., Sigma, Fisher, Bachem).

  • Validation: Ensure the bottle is "RCRA Empty" (less than 3% by weight remains).

  • Triple Rinse:

    • Add a small volume of compatible solvent (e.g., Acetone or Methanol).

    • Cap and shake vigorously.

    • Decant rinsate into the Liquid Organic Waste container.

    • Repeat 3 times.

  • Defacement: Cross out the original label using a bold marker.[3] Write "EMPTY."

  • Disposal: Discard uncapped bottle in the Glass/Sharps waste or trash, depending on local institutional policy.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for segregating this compound waste.

WasteDisposal Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Dissolved / Solution StateCheck->Liquid Reaction Mix Container Empty Vendor Bottle StateCheck->Container Residue SolidAction Transfer to Wide-Mouth Jar Label: 'Non-Halogenated Solid Organic' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Rinse Triple Rinse with Acetone Container->Rinse SolidBin SAA: Solid Waste Bin SolidAction->SolidBin Halo Contains Halogens? (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated? (DMF, DMSO, MeOH) SolventCheck->NonHalo No HaloWaste Carboy: Halogenated Waste Halo->HaloWaste NonHaloWaste Carboy: Non-Halogenated Waste NonHalo->NonHaloWaste Rinse->NonHaloWaste Rinsate Stream Deface Deface Label & Uncap Rinse->Deface Trash Glass Disposal / Trash Deface->Trash

Caption: Figure 1. Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Emergency Procedures: Spills and Exposure

In the event of an accidental release, immediate containment prevents escalation.

ScenarioImmediate ActionCleanup Protocol
Minor Solid Spill (<10g)1. Alert nearby personnel.2. Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).Scoop carefully into a waste jar. Wipe area with wet paper towels. Dispose of towels as solid hazardous waste.
Liquid Spill (Solution)1. Eliminate ignition sources (if in flammable solvent).2. Ventilate area.[4][5][6]Use absorbent pads or vermiculite. Do not use sawdust (oxidizer risk). Collect soaked material into a sealed bag/pail labeled "Debris from Chemical Spill."
Skin/Eye Contact 1. Remove contaminated clothing.2.[4][5][6][7] Flush area.[4][8]Eyes: Rinse for 15 mins at eyewash station.Skin: Wash with soap and water. Seek medical attention if irritation persists.

References

  • Agilent Technologies. (2024). Safety Data Sheet: FMOC Reagent. Retrieved from Provides baseline hazard data for Fmoc-derivatives (H315, H319, H335).

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Chemical Waste Disposal: Non-halogenated Organic Solvents. Retrieved from Authoritative standard for segregating organic solvent waste streams.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-L-Phenylalanine. Retrieved from Reference for physical properties and stability of Fmoc-Phenylalanine analogs.

  • Cornell University EHS. (n.d.). Organic Solvents Disposal Guide. Retrieved from Establishes the protocol for "Safety Can" accumulation and halogenated/non-halogenated separation.

  • Georgia Tech EHS. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Source for the "Triple Rinse" protocol and empty container management.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-2-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Fmoc-L-2-Carbamoylphenylalanine, like other Fmoc-protected amino acids, is a fine organic powder. The primary risks associated with this class of compounds include:

  • Inhalation: Fine powders can easily become airborne, posing a risk of respiratory tract irritation.[2][3]

  • Skin and Eye Contact: Direct contact may cause irritation.[2][3] While many Fmoc-amino acids are not classified as hazardous under GHS, repeated or prolonged exposure should always be avoided.[2][4][5]

  • Chemical Reactivity: The Fmoc protecting group is stable under acidic conditions but is cleaved by bases like piperidine, a common reagent in peptide synthesis.[6][7][8] Handling these reagents introduces additional hazards.

Therefore, a comprehensive PPE strategy must address both the physical form of the compound and the chemical reagents used in its application.

Core Personal Protective Equipment (PPE) Ensemble

A baseline of PPE is mandatory for any work in a laboratory where chemical hazards are present.[9] For handling this compound, the following ensemble is your first line of defense.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required when handling liquids.Protects against flying particles of the solid compound and splashes of solvents or reagents.[9][10][11]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Nitrile is a good general-purpose glove for a variety of solvents and reagents used in peptide synthesis.[1][12] Always inspect gloves before use.
Body Protection Cotton lab coat.Protects skin and personal clothing from contamination.[12]
General Attire Long pants and closed-toe shoes.Standard laboratory policy to protect against spills and physical hazards.[9]

Operational Plan: PPE in Action

The specific PPE required evolves with the task at hand. This procedural guide integrates safety measures at each step of a typical workflow.

Preparation and Weighing (Solid Handling)

This stage presents the highest risk of dust generation and inhalation.

Step-by-Step Protocol:

  • Designate Work Area: All handling of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood to control airborne particles.[2]

  • Don PPE: Before starting, don your lab coat, safety glasses, and nitrile gloves.

  • Add Respiratory Protection: If there is a potential for dust generation that cannot be controlled by the fume hood alone, a NIOSH-approved N95 respirator is recommended.[1]

  • Weighing: Carefully weigh the desired amount of this compound. Use a micro-spatula to minimize aerosolization.

  • Cleanup: After weighing, gently wipe down the balance and surrounding surfaces with a damp cloth to collect any residual powder. Dispose of the cloth as solid hazardous waste.

Dissolution and Reaction (Liquid Handling)

Once the solid is dissolved, the primary hazard shifts from inhalation of dust to chemical splashes from solvents and reagents.

Step-by-Step Protocol:

  • Upgrade Eye Protection: Switch from safety glasses to chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Solvent Handling: Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the vessel containing the weighed amino acid. Perform this step slowly and carefully within the fume hood.

  • Reagent Addition: When adding other reagents, such as coupling agents or bases for Fmoc deprotection (e.g., piperidine), maintain the use of chemical splash goggles.[13][14]

  • Maintain Vigilance: Always handle solutions containing the compound with care, avoiding splashes and direct contact.

Visual Workflow: Handling and Disposal

The following diagram outlines the critical steps and associated safety measures for a complete handling and disposal cycle.

G cluster_prep Preparation & Weighing cluster_handling Dissolution & Reaction cluster_disposal Cleanup & Disposal prep_ppe Don PPE: - Lab Coat - Nitrile Gloves - Safety Glasses - N95 Respirator (if needed) weigh Weigh Solid in Fume Hood prep_ppe->weigh handling_ppe Upgrade to: - Chemical Splash Goggles - Face Shield (if splash risk) weigh->handling_ppe Proceed to liquid handling dissolve Dissolve Compound in Solvent handling_ppe->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Surfaces & Glassware react->decontaminate Reaction complete segregate Segregate Waste Streams decontaminate->segregate solid_waste Solid Waste (Contaminated PPE, wipes) segregate->solid_waste liquid_waste Liquid Waste (Solvents, reaction mixture) segregate->liquid_waste dispose Dispose via EHS Guidelines solid_waste->dispose liquid_waste->dispose

Caption: Experimental workflow for handling this compound.

Disposal Plan: A Critical Final Step

Proper disposal is essential for laboratory safety and environmental protection. All waste generated from handling this compound must be treated as hazardous chemical waste.[1]

Disposal Procedures Summary

Waste StreamDisposal ProtocolJustification
Solid Waste Collect in a designated, sealed, and labeled hazardous waste container. This includes contaminated gloves, weigh paper, pipette tips, and paper towels.[1]Prevents the release of the chemical into the environment and protects waste handlers.
Liquid Waste Collect all solvents, reaction mixtures, and rinsates in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.Organic solvents and chemical reagents require specialized disposal to prevent environmental contamination and potential reactive hazards.[1][8]
Glassware Decontamination Rinse contaminated glassware with a suitable solvent (e.g., ethanol or isopropanol). Collect this rinsate as hazardous liquid waste.[1] After decontamination, glassware can be washed normally.Ensures that no residual chemical remains on the glassware, which could contaminate future experiments or pose an exposure risk.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]

By integrating these expert-level safety protocols into your daily work, you build a foundation of trust in your procedures and results. This guide serves as your partner in achieving scientific excellence safely and responsibly.

References

  • Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine.
  • Safety Data Sheet: Nα-Fmoc-3-(2-naphthyl)-L-alanine. Advanced ChemTech.
  • MSDS - Safety Data Sheet: Boc-Thr(Fmoc-Phe)-OH. Chem-Impex International, Inc.
  • FMOC Reagent - SAFETY DATA SHEET. Agilent.
  • SAFETY DATA SHEET: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • SAFETY DATA SHEET: N-Fmoc-L-alanine. Fisher Scientific.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Minnesota.
  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, University of Arizona.
  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).
  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • FMOC-L-PHENYLALANINE CAS No 35661-40-6 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Safety Data Sheet: Fmoc-L-Phenylalanine. Carl ROTH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.